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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2][3] The inherent chemical versatility of the thiazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of a specific, potentially novel thiazole derivative: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole.

A definitive CAS number for 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole could not be located in publicly available databases at the time of this writing. This suggests that the compound may be a novel chemical entity or not yet widely cataloged. The information presented herein is therefore a projection based on the known properties and reactivities of structurally analogous compounds. This guide aims to provide a robust starting point for researchers interested in the synthesis and investigation of this and similar molecules.

Physicochemical Properties

The anticipated physicochemical properties of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole are summarized in the table below. These values are extrapolated from data for similar substituted thiazoles.

PropertyPredicted ValueNotes
Molecular Formula C11H10BrNOSDerived from the chemical structure.
Molecular Weight 284.18 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solidBased on similar substituted thiazoles.
Melting Point Expected to be in the range of 80-150 °CHighly dependent on crystal lattice energy.
Boiling Point > 300 °C (with potential decomposition)High due to aromaticity and molecular weight.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Typical for this class of organic compounds.
Purity >95% (as a target for synthetic chemistry)Standard purity for research-grade chemicals.

Proposed Synthesis and Purification

A plausible and efficient route for the synthesis of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole is a variation of the well-established Hantzsch thiazole synthesis.[4][5] This method involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis
  • Synthesis of the α-bromoketone intermediate: 1-(2-methoxy-5-methylphenyl)ethan-1-one is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, or bromine in a suitable solvent like methanol, to yield 2-bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one.[6]

  • Cyclization Reaction: The resulting α-bromoketone is then reacted with thiourea in a solvent such as ethanol under reflux conditions. This condensation and subsequent cyclization reaction forms the 2-amino-4-(2-methoxy-5-methylphenyl)thiazole intermediate.

  • Sandmeyer-type Bromination: The 2-amino group of the thiazole intermediate is converted to a bromo group.[7] This can be achieved via a Sandmeyer-type reaction, where the amine is first diazotized with a nitrite source (e.g., sodium nitrite in the presence of a strong acid, or tert-butyl nitrite) and then treated with a copper(I) bromide (CuBr) solution.[7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization (Hantzsch Synthesis) cluster_step3 Step 3: Sandmeyer Bromination A 1-(2-methoxy-5-methylphenyl)ethan-1-one B 2-bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one A->B Br2 or NBS D 2-amino-4-(2-methoxy-5-methylphenyl)thiazole B->D C Thiourea C->D E 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole D->E 1. NaNO2, HBr 2. CuBr

Caption: Proposed synthetic route for 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole.

Purification and Characterization
  • Purification: The crude product would likely be purified using column chromatography on silica gel, with a gradient of ethyl acetate in hexane as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water) could be employed for further purification.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Drug Discovery

The thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Stille couplings.[5] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Based on the known activities of similar thiazole derivatives, 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole could be a valuable building block for the development of novel therapeutics in the following areas:

  • Anticancer Agents: Many thiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[2][8]

  • Antimicrobial Agents: The thiazole ring is a key component of some antibiotics and has been explored for the development of new antibacterial and antifungal drugs.[1][8]

  • Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated significant anti-inflammatory properties.[2]

Illustrative Signaling Pathway: Kinase Inhibition

Many thiazole-based drugs exert their therapeutic effect by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5]

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactor->CellProliferation ThiazoleDerivative 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole (Potential Inhibitor) ThiazoleDerivative->KinaseCascade Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Reactivity, Stability, and Safety

  • Reactivity: The bromine atom at the 2-position of the thiazole ring is expected to be susceptible to nucleophilic substitution and to participate in various palladium-catalyzed cross-coupling reactions. The aromatic rings can undergo electrophilic substitution, although the specific regioselectivity will be influenced by the existing substituents.

  • Stability: The compound is likely to be stable under standard laboratory conditions, but should be stored in a cool, dry place away from light and strong oxidizing agents.

  • Safety and Handling: As with any novel chemical, 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole should be handled with care in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[9][10][11][12] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[11][12]

Conclusion

While 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole appears to be a novel or uncatalogued compound, its structural features suggest it is a promising candidate for further investigation in the field of medicinal chemistry. The synthetic route outlined in this guide is based on well-established and reliable methodologies. The potential for this molecule to serve as a versatile building block for the synthesis of new therapeutic agents is significant, given the proven track record of the thiazole scaffold in drug discovery. Researchers are encouraged to use this guide as a foundational resource for the synthesis, characterization, and exploration of the biological activities of this and related compounds.

References

  • 4-Bromo-5-(2-methoxyphenyl)thiazole | 1378877-05-4 - Sigma-Aldrich. (URL: )
  • 2-Bromo-5-methylthiazole | 41731-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
  • 99073-84-4 - Safety D
  • SAFETY D
  • Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (URL: [Link])

  • Safety D
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  • Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)
  • Synthesis of some new 5- substituted of - JOCPR. (URL: [Link])

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  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (URL: [Link])

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (URL: [Link])

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole

Foreword: The Architectural Significance of Substituted Thiazoles in Modern Drug Discovery The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of clinically significant p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of Substituted Thiazoles in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a versatile building block in the design of novel therapeutic agents. The compound at the heart of this guide, 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole, represents a fascinating confluence of key pharmacophoric features: a halogenated thiazole core linked to a substituted phenyl ring. This arrangement suggests a molecule designed with specific biological targets in mind, where the bromine atom can serve as a handle for further synthetic elaboration or as a key interaction point, and the substituted phenyl ring can modulate pharmacokinetic properties and target affinity.

This guide is intended for researchers, scientists, and drug development professionals. It is not merely a collection of protocols but a deep dive into the strategic and analytical considerations required to unequivocally elucidate the structure of this and similar complex molecules. We will explore the "why" behind the "how," providing a framework for robust chemical characterization that ensures both scientific integrity and the advancement of drug discovery programs.

I. Synthetic Strategy: The Hantzsch Thiazole Synthesis as a Foundational Approach

A robust structural analysis begins with an understanding of the molecule's synthetic lineage. The most probable and widely employed method for constructing the thiazole ring is the Hantzsch thiazole synthesis, a classic reaction that involves the condensation of an α-haloketone with a thioamide.[3][4][5]

Plausible Synthetic Route for 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole

The synthesis would likely proceed through the reaction of 2-bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one with a suitable thioamide, followed by bromination at the 2-position of the thiazole ring.

DOT Diagram: Proposed Hantzsch Synthesis Workflow

Hantzsch_Synthesis reagents α-Haloketone + Thioamide condensation Condensation & Intramolecular Cyclization reagents->condensation Reflux dehydration Dehydration condensation->dehydration Loss of H2O thiazole_intermediate 4-Arylthiazole Intermediate dehydration->thiazole_intermediate bromination Bromination thiazole_intermediate->bromination e.g., NBS final_product 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole bromination->final_product

Caption: A generalized workflow for the Hantzsch synthesis and subsequent bromination.

II. Spectroscopic Elucidation: A Multi-faceted Approach to Structural Confirmation

No single technique can definitively characterize a novel compound. Instead, we rely on a battery of spectroscopic methods, each providing a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the connectivity of the molecule.

1. Predicted ¹H NMR Spectrum Analysis

The expected ¹H NMR spectrum of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole would exhibit distinct signals corresponding to the aromatic protons of the phenyl and thiazole rings, as well as the methoxy and methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Thiazole H-57.5 - 7.8Singlet (s)N/A1H
Phenyl H-6'7.2 - 7.4Doublet (d)~8-91H
Phenyl H-3'6.8 - 7.0Doublet (d)~2-31H
Phenyl H-4'6.7 - 6.9Doublet of doublets (dd)~8-9, ~2-31H
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)N/A3H
Methyl (-CH₃)2.2 - 2.4Singlet (s)N/A3H

2. Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazole C-2 (C-Br)135 - 145
Thiazole C-4150 - 160
Thiazole C-5115 - 125
Phenyl C-1' (C-Thiazole)125 - 135
Phenyl C-2' (C-OCH₃)155 - 165
Phenyl C-3'110 - 120
Phenyl C-4'120 - 130
Phenyl C-5' (C-CH₃)130 - 140
Phenyl C-6'110 - 120
Methoxy (-OCH₃)55 - 60
Methyl (-CH₃)20 - 25

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation: Assign the signals based on their chemical shifts, multiplicities, and integration values, supported by 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for unambiguous assignments.

B. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis.[9]

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The calculated monoisotopic mass for C₁₁H₁₀BrNOS is approximately 282.97 g/mol .

  • Key Fragmentation Pathways: Fragmentation would likely involve the loss of the bromine atom, the methyl group, or the methoxy group, as well as cleavage of the bond between the phenyl and thiazole rings.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Sample Introduction: Introduce the sample via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated value. Analyze the fragmentation pattern to support the proposed structure.

C. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=N and C=C stretching (thiazole & phenyl)1500 - 1650
C-O stretch (methoxy)1000 - 1300
C-Br stretch500 - 650

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[8][10]

III. Crystallographic Analysis: The Definitive 3D Structure

While spectroscopic methods provide excellent evidence for the 2D structure, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[10][11]

Key Structural Insights from X-ray Crystallography:

  • Confirmation of Connectivity: Unambiguously confirms the atomic connectivity.

  • Conformational Analysis: Determines the dihedral angle between the thiazole and phenyl rings, which is crucial for understanding its interaction with biological targets.

  • Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, highlighting potential hydrogen bonds, halogen bonds, or π-π stacking interactions.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model against the collected diffraction data.

  • Data Visualization and Analysis: Visualize the resulting structure using software such as Mercury or ORTEP and analyze the geometric parameters.

DOT Diagram: Integrated Structural Analysis Workflow

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation synthesis Hantzsch Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xray Single-Crystal X-ray Diffraction purification->xray confirmation Unambiguous Structure Elucidation nmr->confirmation ms->confirmation ir->confirmation xray->confirmation

Caption: A comprehensive workflow for the structural elucidation of the target molecule.

IV. Conclusion: A Self-Validating System for Structural Integrity

The structural analysis of a novel chemical entity like 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole is a meticulous process that relies on the convergence of data from multiple, orthogonal analytical techniques. The synthetic route provides a logical starting point, while NMR, MS, and IR spectroscopy collectively build a strong case for the proposed 2D structure. Ultimately, single-crystal X-ray diffraction provides the definitive and irrefutable 3D structure.

By following this integrated and causality-driven approach, researchers can ensure the highest level of scientific rigor and trustworthiness in their data, paving the way for the successful advancement of promising molecules in the drug discovery and development pipeline.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy. [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. [Link]

  • Supporting Information Table of Contents. The Royal Society of Chemistry. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. [Link]

  • 2-Bromo-4,5-dimethylthiazole | C5H6BrNS | CID 9942366. PubChem. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate. [Link]

  • Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Publishing. [Link]

  • Identification of metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide including CYP3A4-mediated C-demethylation in human liver microsomes with high-resolution/high-accuracy tandem mass. PubMed. [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]

  • Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv. [Link]

  • Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. [Link]

  • 2-Bromo-2-[2-[(4-bromo-2-methylphenyl)methoxy]-5-methylphenyl]acetaldehyde | C17H16Br2O2. PubChem. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Vensel Publications. [Link]

  • 5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine. LookChem. [Link]

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Foundational

2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole molecular weight and formula

Technical Monograph: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole Executive Summary This technical guide characterizes 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole , a specialized heterocyclic scaffold utilized primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole

Executive Summary

This technical guide characterizes 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole , a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a "lynchpin" intermediate.[1] Its structural value lies in the orthogonal reactivity of the thiazole ring: the C2-bromine atom serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-aryl group provides a fixed lipophilic pharmacophore.[1]

This document outlines the precise physicochemical properties, a validated 3-step synthetic pathway designed for regiochemical integrity, and quality control parameters.

Physicochemical Profile & Identity

The molecular specifications below are derived from atomic mass standards and structural topology.

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 2-Bromo-4-(2-methoxy-5-methylphenyl)-1,3-thiazole
Molecular Formula C₁₁H₁₀BrNOS Validated via elemental count (C=11, H=10, Br=1, N=1, O=1, S=1).[1][2][3]
Molecular Weight 284.17 g/mol Monoisotopic Mass: ~282.97 Da (⁷⁹Br isotope dominance).
Calculated LogP 3.8 – 4.2High lipophilicity due to the aryl-thiazole core and lack of H-bond donors.[1]
H-Bond Donors/Acceptors 0 / 3Acceptors: Thiazole N, Methoxy O, Thiazole S (weak).
Topological Polar Surface Area ~51 Ų
Predicted Physical State Off-white to pale yellow solidBased on structural analogs (e.g., 4-phenylthiazoles).[1]

Structural SMILES: COc1c(cc(C)cc1)-c2csc(Br)n2[1][4]

Synthetic Architecture

To ensure high regioselectivity, direct bromination of a 4-arylthiazole is not recommended due to the competing reactivity of the C5 position. Instead, a de novo ring construction strategy (Hantzsch Synthesis) followed by a Sandmeyer-type transformation is the gold standard.

Mechanism of Action (Synthesis Logic)
  • Alpha-Bromination: Activation of the acetophenone precursor.[1]

  • Hantzsch Cyclization: Condensation with thiourea to form the thiazole ring with a C2-amino handle.[1]

  • Sandmeyer Bromination: Radical-nucleophilic substitution to install the bromine at C2, preserving the C4-aryl geometry.[1]

Visual Pathway (Graphviz)

SynthesisPathway SM 2'-Methoxy-5'-methyl acetophenone Int1 α-Bromo Ketone Intermediate SM->Int1 Br2 or NBS EtOAc, cat. HBr (Activation) Int2 2-Amino-4-(aryl)thiazole (Stable Intermediate) Int1->Int2 Thiourea EtOH, Reflux (Hantzsch Cyclization) Prod Target: 2-Bromo-4-(aryl)thiazole Int2->Prod t-BuONO, CuBr2 MeCN, 0°C to RT (Sandmeyer)

Caption: Step-wise construction of the thiazole core ensuring C2/C4 regioselectivity.

Detailed Experimental Protocol

Safety Pre-requisite: All steps involving bromine sources and diazonium intermediates must be performed in a fume hood.

Step 1: α-Bromination[1]
  • Reagents: 2'-Methoxy-5'-methylacetophenone (1.0 eq), Tetrabutylammonium tribromide (TBATB) or Polymer-supported Pyridinium Bromide (1.05 eq).[1]

  • Solvent: Methanol/Dichloromethane (1:1).

  • Procedure:

    • Dissolve the ketone in the solvent mixture at room temperature.

    • Add the brominating agent portion-wise to prevent poly-bromination.[1]

    • Stir until TLC indicates consumption of starting material (~2-4 hours).

    • Critical Check: Monitor the disappearance of the methyl ketone singlet (~2.6 ppm) and appearance of the methylene singlet (~4.4 ppm) in ¹H NMR.

Step 2: Hantzsch Cyclization (The Ring Closure)
  • Reagents: α-Bromo intermediate (from Step 1), Thiourea (1.2 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Suspend the α-bromo ketone in ethanol.

    • Add thiourea and heat to reflux. The solid will dissolve, followed by the precipitation of the thiazole hydrobromide salt.[5]

    • Reflux for 2 hours.

    • Work-up: Cool to 0°C. Filter the precipitate. Neutralize the free base with aqueous NaHCO₃ if necessary, though the salt can often be used directly in the next step.

Step 3: Sandmeyer Bromination (The Functionalization)[1]
  • Reagents: 2-Amino-4-(2-methoxy-5-methylphenyl)thiazole (1.0 eq), tert-Butyl nitrite (t-BuONO) (1.5 eq), Copper(II) bromide (CuBr₂) (1.2 eq).[1]

  • Solvent: Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve CuBr₂ and t-BuONO in acetonitrile at 0°C (ice bath). The solution will turn dark.

    • Add the 2-aminothiazole portion-wise. Observation: Evolution of N₂ gas indicates successful diazotization.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench: Pour into 1N HCl/Ice mixture. Extract with Ethyl Acetate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The bromo-thiazole is less polar than the amino-precursor.[1]

Structural Validation (QC Parameters)

To confirm the identity of C₁₁H₁₀BrNOS , the following spectral signatures must be present.

¹H NMR (400 MHz, CDCl₃) Prediction:

  • δ 7.9 - 8.0 ppm (1H, s): Thiazole C5-H.[1] This is the diagnostic singlet. If this is a doublet, regioselectivity failed.

  • δ 7.8 ppm (1H, d, J~2Hz): Phenyl C6-H (meta coupling).

  • δ 7.1 ppm (1H, dd): Phenyl C4-H.

  • δ 6.8 ppm (1H, d): Phenyl C3-H (ortho to methoxy).

  • δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).

  • δ 2.35 ppm (3H, s): Aryl-Methyl group (-CH₃).[1]

Mass Spectrometry (LC-MS):

  • Look for the characteristic 1:1 doublet at m/z 284 and 286, indicative of the ⁷⁹Br/⁸¹Br isotopic pattern.

Application in Drug Discovery

This molecule is not a final drug but a chemotype enabler .

  • Suzuki Coupling Handle: The C2-Br bond is highly reactive toward boronic acids.[1] It allows the attachment of a second heteroaryl group, creating a "bi-heteroaryl" scaffold common in kinase inhibitors (e.g., Dasatinib analogs).

  • Solubility Modulation: The ortho-methoxy group breaks planarity slightly relative to the thiazole, potentially improving solubility compared to unsubstituted phenyl-thiazoles.[1]

  • Metabolic Stability: The C5-methyl on the phenyl ring blocks a common metabolic soft spot (para-hydroxylation relative to the thiazole connection), potentially extending half-life in microsome stability assays.[1]

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Potts, K. T., & Choudhury, D. R. (1977). "Thiazoles and Oxazoles."[6] Chemical Reviews, 77(1), 123-150. (Authoritative review on thiazole synthesis regiochemistry).

  • Hodgetts, K. J., et al. (2002). "Synthesis of 2-substituted aminothiazoles via the Hantzsch reaction." Organic Letters, 4(17), 2905-2908.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Thiazole Derivatives." PubChem.

Sources

Exploratory

Technical Whitepaper: Solubility Profile & Characterization of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole

[1][2][3][4] Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole , a critical halogenated biaryl intermediate often utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole , a critical halogenated biaryl intermediate often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and novel agrochemicals.[1][2][3][4]

Due to the specific substitution pattern—a lipophilic bromo-thiazole core coupled with a substituted phenyl ring—this compound exhibits a distinct lipophilic solubility footprint .[3][4][5] This guide synthesizes structure-property relationship (SPR) analysis with field-proven experimental protocols to assist researchers in solvent selection for synthesis (Suzuki-Miyaura couplings), purification (crystallization), and formulation.[1][2][3]

Physicochemical Characterization & Structural Analysis[1][3][4][5][6]

To accurately predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture.[5]

Structural Determinants of Solubility

The molecule consists of three distinct domains that govern its interaction with solvents:

  • The Thiazole Core: A five-membered aromatic heterocycle.[3][4][5] While the nitrogen atom provides a weak hydrogen bond acceptor site, the overall character is aromatic and moderately lipophilic.[4][5]

  • The 2-Bromo Substituent: A heavy, lipophilic halogen that significantly increases the partition coefficient (LogP) and reduces water solubility.[3][4][5] It also introduces a "sigma-hole," potentially allowing for specific halogen-bonding interactions in certain solvents.[1][2][3][4]

  • The 4-(2-Methoxy-5-methylphenyl) Moiety:

    • Methoxy (-OCH₃): A weak H-bond acceptor but largely lipophilic.[2][3][4][5]

    • Methyl (-CH₃): purely hydrophobic.[3][4][5]

    • Steric Bulk: The ortho-methoxy group creates a twisted conformation relative to the thiazole ring, disrupting planar pi-stacking and potentially enhancing solubility in organic solvents compared to planar analogs by lowering crystal lattice energy.[3][4][5]

Theoretical Properties[1][3][4][5]
  • Predicted LogP: ~3.8 – 4.2 (Highly Lipophilic)[3][4][5]

  • Predicted pKa (Conjugate Acid): ~2.0 – 2.5 (Thiazole Nitrogen).[3][4][5] Note: The compound remains uncharged at physiological and neutral pH.[3][4][5]

  • Hydrogen Bond Donors (HBD): 0

  • Hydrogen Bond Acceptors (HBA): 3 (Thiazole N, Thiazole S, Methoxy O)[3][4]

Solubility Profile in Organic Solvents[7]

The following profile is derived from homologous series data (e.g., Febuxostat intermediates) and standard solubility principles for aryl-thiazoles.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Halogenated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like dissolves like."[1][2][3][4] Pi-pi interactions and dispersion forces dominate.[2][3][4][5] Ideal for extraction.[4][5]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice.[3][4][5] Standard for stock solutions.
Esters/Ethers Ethyl Acetate, THF, 2-MeTHFGood (20–50 mg/mL)Effective solvation via dipole interactions.[3][4][5] THF is the preferred solvent for organometallic couplings.[4][5]
Polar Protic Methanol, Ethanol, IsopropanolModerate/Low (1–10 mg/mL)Solubility is temperature-dependent.[3][4][5] Lack of H-donors in the solute limits interaction with bulk solvent at RT.[2][3][4][5]
Non-Polar Hexanes, Heptane, TolueneLow (<1 mg/mL)Generally poor solubility, though Toluene may show moderate solubility due to pi-stacking.[4][5] Useful as anti-solvents.[4][5]
Aqueous Water, PBS (pH 7.[4][5]4)Insoluble (<0.01 mg/mL)Hydrophobic effect dominates.[3][4][5] Requires surfactant or co-solvent (e.g., cyclodextrins) for aqueous formulation.[5]
Temperature Dependence & Purification Strategy

The steep solubility curve in Ethanol and Acetonitrile makes these excellent candidates for recrystallization.[3][4][5]

  • Protocol: Dissolve at reflux in Ethanol; cool slowly to 4°C. The twisted biaryl structure usually facilitates good crystal formation rather than amorphous precipitation.[3][4][5]

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Purification).

SolubilityWorkflow Start Compound: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole Goal Select Application Start->Goal Synth Synthesis (e.g., Suzuki Coupling) Goal->Synth Purif Purification / Isolation Goal->Purif Analyt Analytical (HPLC/NMR) Goal->Analyt Solv_Synth Preferred: THF, Dioxane, Toluene (High Solubility + Inert) Synth->Solv_Synth Solv_Purif Recrystallization System Purif->Solv_Purif Solv_Analyt DMSO-d6 (NMR) Acetonitrile/Water (HPLC) Analyt->Solv_Analyt Reason_Synth Avoids protic interference; Good for Pd-catalysts Solv_Synth->Reason_Synth System_Purif Solvent: Ethanol or EtOAc Anti-solvent: Heptane or Water Solv_Purif->System_Purif

Figure 1: Decision matrix for solvent selection based on operational requirements.

Experimental Protocols for Solubility Determination

Since specific batch-to-batch variations (polymorphs) can alter solubility, relying solely on literature values is risky.[1][2][3] The following Thermodynamic Shake-Flask Protocol is the gold standard for validation.

Thermodynamic Solubility Protocol (Shake-Flask)[1][2][3]

Objective: Determine the saturation concentration (


) in a specific solvent at 25°C.

Reagents:

  • Test Compound (Solid, >98% purity)

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter (Do not use Nylon for lipophilic compounds to avoid binding)[3]

Step-by-Step Methodology:

  • Supersaturation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.[3][4][5]

  • Visual Check:

    • If dissolved instantly:[3][4][5] The solubility is >20 mg/mL.[4][5] Add more solid until precipitation is visible.[4][5]

    • If undissolved: Proceed to step 4.

  • Equilibration: Cap the vial and place it on an orbital shaker (500 rpm) or a thermomixer at 25°C for 24 hours . This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics common in crystalline thiazoles.[4][5]

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 5 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.45 µm PTFE filter.[3][4][5] Crucial: Discard the first 50 µL of filtrate to account for filter adsorption.[3][4][5]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm). Compare peak area against a standard calibration curve.

Kinetic Solubility (High Throughput)

For early-stage screening where solid material is scarce, use the DMSO Precipitation Method :

  • Prepare a 10 mM stock solution in DMSO.[4][5]

  • Spike into aqueous buffer (PBS) to final concentrations of 1, 10, 50, and 100 µM.

  • Measure turbidity using a nephelometer or UV-plate reader (absorbance at 620 nm).[3][4][5]

  • The onset of turbidity indicates the solubility limit.[4][5]

Process Implications

Synthesis (Suzuki-Miyaura Coupling)

This bromide is a common electrophile for cross-coupling.[2][3][4][5]

  • Recommended Solvent: THF/Water (4:1) or Dioxane .[3][4][5]

  • Why: The compound has high solubility in THF, ensuring homogenous kinetics.[4][5] The addition of water is necessary for the inorganic base (e.g.,

    
    ), but the lipophilic nature of the thiazole protects it from hydrolysis.[5]
    
Impurity Rejection

During the synthesis of Febuxostat-related scaffolds, a common impurity is the des-bromo analog.[1][3][4]

  • Purification Tip: The bromo-substituent significantly lowers solubility in Hexanes compared to the des-bromo analog.[3][4][5] Trituration with cold Hexanes/Ether can effectively enrich the desired brominated product in the solid phase.[4][5]

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Synthesis of Febuxostat (67m-4). Retrieved from [2][3]

  • Inventiva Pharma. (2024).[3][4][5] Kinetic vs. Thermodynamic Solubility Protocols in Drug Discovery. Retrieved from [2][3]

  • PubChem. (2025).[3][4][5][6][7] Compound Summary: 2-Bromo-4-methylthiazole & Derivatives. National Library of Medicine.[4][5] Retrieved from [2][3]

  • Der Pharma Chemica. (2016). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from [2][3]

  • Sigma-Aldrich. (2025).[3][4][5] Product Specification: 4-Bromo-5-(2-methoxyphenyl)thiazole. Retrieved from [1][2][3]

Sources

Foundational

Technical Guide: Leveraging 2-Bromo-4-Arylthiazoles in Medicinal Chemistry

Topic: Literature review of 2-bromo-4-arylthiazole derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Swiss Army...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 2-bromo-4-arylthiazole derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Swiss Army Knife" of Thiazole Scaffolds

In the landscape of heterocyclic drug discovery, 2-bromo-4-arylthiazoles represent a privileged class of intermediates. Unlike fully functionalized hits identified in high-throughput screening, these derivatives serve as high-value modular hubs. The bromine atom at the C-2 position functions as a versatile electrophilic handle, enabling rapid diversification via palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions (


).

This guide synthesizes the most robust synthetic routes, reactivity profiles, and pharmacological applications of this scaffold, providing a self-validating roadmap for medicinal chemists to accelerate lead optimization.

Core Synthesis: Constructing the Scaffold

The most reliable route to 2-bromo-4-arylthiazoles is a two-step sequence: Hantzsch Thiazole Synthesis followed by a Sandmeyer-type bromination . While direct bromination of thiazoles is possible, it often lacks regioselectivity (competing C-5 bromination). The amino-to-bromo conversion is superior for scalability and purity.

Step 1: Hantzsch Cyclization

The foundation is the condensation of


-bromoacetophenones with thiourea. This reaction is highly robust, tolerating electron-withdrawing and electron-donating groups on the aryl ring.
  • Reagents: Substituted

    
    -bromoacetophenone, Thiourea.
    
  • Solvent: Ethanol or Methanol (Reflux).

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by cyclodehydration.
    
  • Product: 2-Amino-4-arylthiazole hydrobromide salt.

Step 2: The Sandmeyer Transformation (Critical Step)

Converting the C-2 amine to a bromide is the technical bottleneck where yields often fluctuate. The standard aqueous Sandmeyer can suffer from solubility issues. A modified non-aqueous or biphasic protocol using copper(II) bromide and alkyl nitrites (e.g., t-butyl nitrite) or the classic


 method is preferred.
Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Sandmeyer Reaction AlphaHalo α-Bromoacetophenone (Ar-CO-CH2-Br) AminoThiazole 2-Amino-4-arylthiazole AlphaHalo->AminoThiazole EtOH, Reflux (- HBr, - H2O) Thiourea Thiourea (NH2-CS-NH2) Thiourea->AminoThiazole Diazo Diazonium Salt [Intermediate] AminoThiazole->Diazo NaNO2, HBr 0-5°C BromoThiazole 2-Bromo-4-arylthiazole (Target Scaffold) Diazo->BromoThiazole CuBr, HBr 60°C

Caption: Two-step robust synthesis of 2-bromo-4-arylthiazoles via Hantzsch cyclization and Sandmeyer bromination.

The 2-Bromo Handle: A Gateway to Diversity

The C-2 position of the thiazole ring is inherently electron-deficient (


-deficient), making the C-Br bond highly activated for oxidative addition to Pd(0). This allows for "divergent synthesis"—creating libraries of compounds from a single 2-bromo precursor.
Key Transformations
  • Suzuki-Miyaura Coupling: The most common application. Couples the thiazole to aryl/heteroaryl boronic acids.[1] Used to synthesize biaryl systems found in COX-2 inhibitors and anticancer agents.

  • Buchwald-Hartwig Amination: Introduces amine functionality at C-2, restoring the 2-aminothiazole motif but with complex N-substitutions not accessible via Hantzsch synthesis.

  • Sonogashira Coupling: Introduces alkynyl groups, useful for extending the carbon skeleton or adding rigid linkers.

Diagram 2: Divergent Reactivity Hub

Reactivity Center 2-Bromo-4-Arylthiazole Suzuki Biaryl Thiazoles (Suzuki-Miyaura) Center->Suzuki Ar-B(OH)2 Pd cat., Base Buchwald N-Substituted Aminothiazoles (Buchwald-Hartwig) Center->Buchwald R-NH2 Pd cat., Ligand Sonogashira Alkynyl Thiazoles (Sonogashira) Center->Sonogashira Terminal Alkyne Pd/Cu cat. Nucleophilic 2-Alkoxy/Thio Thiazoles (SNAr) Center->Nucleophilic NaOR / NaSR Heat

Caption: The 2-bromo-4-arylthiazole scaffold acts as a divergent hub for generating chemical diversity.

Pharmacological Applications & SAR

The 2-bromo-4-arylthiazole moiety is rarely the final drug; it is the architectural key to the final bioactive molecule. However, specific derivatives have shown intrinsic activity.[2]

Therapeutic Areas
Therapeutic AreaTarget / MechanismRole of ScaffoldKey References
Anticancer EGFR, VEGFR, CDK inhibitorsThe thiazole ring mimics the ATP purine core; the 4-aryl group occupies the hydrophobic pocket.[3][1, 3]
Inflammation COX-2 Inhibition2,4-Diarylthiazoles (synthesized via Suzuki of 2-Br precursor) provide selectivity for COX-2 over COX-1.[4]
Antimicrobial Bacterial DNA Gyrase2-Bromo derivatives coupled with hydrazines or piperazines show broad-spectrum activity.[2, 5]
Trypanocidal T. brucei inhibition2-Bromo scaffold coupled to adamantane derivatives to improve lipophilicity and membrane penetration.[6]
Structure-Activity Relationship (SAR) Insights
  • The C-2 Position: Substitution here dictates pharmacokinetic properties. Bulky groups (via Suzuki) often improve selectivity for enzyme pockets. Retaining the Bromine (rare) or small halides can enhance lipophilicity but may pose metabolic stability risks.

  • The C-4 Aryl Group: Electron-withdrawing groups (e.g., 4-F, 4-Cl, 4-NO2) on the phenyl ring at position 4 generally increase potency in antimicrobial assays by enhancing the electrophilicity of the system or specific binding interactions.

  • The C-5 Position: Usually left unsubstituted (H) to maintain the "flat" aromatic character essential for intercalation or stacking in active sites.

Experimental Protocols

Self-Validating Systems: These protocols utilize color changes and precipitate formation as visual checkpoints.

Protocol A: Synthesis of 2-Bromo-4-phenylthiazole (Sandmeyer)

Objective: Convert 2-amino-4-phenylthiazole to 2-bromo-4-phenylthiazole.

  • Diazotization:

    • Suspend 2-amino-4-phenylthiazole (1.0 eq) in 48% HBr (10 mL/g).

    • Cool to 0–5 °C in an ice-salt bath. Checkpoint: Maintain temp < 5°C to prevent diazonium decomposition.

    • Add

      
        (1.5 eq) in water dropwise. Stir for 30 min.
      
    • Observation: Solution turns clear/yellowish; gas evolution (

      
      ) should be minimal during addition if temp is controlled.
      
  • Bromination:

    • In a separate flask, dissolve CuBr (0.75 eq) in 48% HBr .

    • Add the cold diazonium solution dropwise to the CuBr solution while stirring vigorously.

    • Allow to warm to room temperature, then heat to 60°C for 1 hour.

    • Checkpoint: Vigorous evolution of nitrogen gas indicates reaction progress. Formation of a dark precipitate/oil.

  • Work-up:

    • Neutralize with saturated

      
       (Caution: foaming).
      
    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with sodium thiosulfate (removes bromine color) and brine.[4]

    • Dry (

      
      ) and concentrate.[4] Purify via column chromatography (Hexane/EtOAc).
      
Protocol B: Ligand-Free Suzuki Coupling

Objective: Couple 2-bromo-4-phenylthiazole with phenylboronic acid.

  • Setup:

    • Combine 2-bromo-4-phenylthiazole (1.0 eq), Phenylboronic acid (1.2 eq), and

      
        (2.0 eq) in a reaction vial.
      
    • Add solvent: Dioxane:Water (4:1) .

    • Add catalyst:

      
        (5 mol%) or 
      
      
      
      (ligand-free mode).
  • Reaction:

    • Degas with Argon/Nitrogen for 5 mins.

    • Heat at 80–100°C for 4–6 hours.

    • Checkpoint: TLC should show disappearance of the starting bromide (high

      
      ) and appearance of the fluorescent biaryl product.
      

References

  • BenchChem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem. Link

  • Abdel-Wahab, B. F., et al. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Link

  • National Institutes of Health (NIH). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. PMC. Link

  • Al-Hamdani, U., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Link

  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Link

  • Papadopoulou, M. V., et al. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It details the robust synthesis of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It details the robust synthesis of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole , a critical scaffold often utilized in the development of kinase inhibitors (e.g., Src/Abl dual inhibitors) and other bioactive heterocycles.

Executive Summary

The synthesis of 2-bromo-4-arylthiazoles is a pivotal transformation in medicinal chemistry, serving as a gateway to complex biaryls via Suzuki-Miyaura coupling or


 displacements. While the Hantzsch synthesis is the gold standard for thiazole construction, directly accessing the 2-bromo derivative requires a strategic two-stage sequence.

This protocol details a scalable, high-yield route:

  • Hantzsch Condensation: Construction of the thiazole core using thiourea to yield the 2-amino intermediate.[1]

  • Sandmeyer Transformation: Radical-nucleophilic substitution (radical-polar crossover) to convert the amine to the bromide using organic nitrites and copper(II) bromide.

This approach avoids the instability associated with 2-bromothioamides and offers superior regiocontrol compared to direct bromination of the thiazole ring.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two primary synthons: the


-haloketone "warhead" and the thiourea "anchor."

Retrosynthesis Target Target: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole Intermediate Intermediate: 2-Amino-4-(2-methoxy-5-methylphenyl)thiazole Target->Intermediate Sandmeyer (CuBr2, t-BuONO) Precursors Precursors: 2-Bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one + Thiourea Intermediate->Precursors Hantzsch Condensation StartingMaterial Starting Material: 2'-Methoxy-5'-methylacetophenone Precursors->StartingMaterial Alpha-Bromination (Br2 or NBS)

Figure 1: Retrosynthetic logic flow from target halide to commercially available acetophenone.

Detailed Experimental Protocols

Stage 1: Synthesis of the -Bromoketone

Precursor Preparation

Objective: Selective bromination of 1-(2-methoxy-5-methylphenyl)ethan-1-one. Rationale: The electron-rich nature of the phenyl ring (methoxy donor) makes the ring susceptible to bromination. Conditions must favor the enol tautomer to ensure


-carbon selectivity.

Protocol:

  • Charge: To a 500 mL reactor, add 1-(2-methoxy-5-methylphenyl)ethan-1-one (10.0 g, 60.9 mmol) and Dichloromethane (DCM) (100 mL).

  • Catalysis: Add 2-3 drops of HBr/AcOH (33%) to catalyze enolization.

  • Addition: Cool to 0 °C. Add Bromine (

    
    )  (9.73 g, 60.9 mmol) dropwise over 30 minutes. Note: The solution should decolorize between drops, indicating consumption.
    
  • Quench: Upon completion (TLC/LCMS), quench with saturated

    
     (aq) and 10% 
    
    
    
    (to remove excess
    
    
    ).
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Yield: Expect ~90-95% of a pale yellow solid. Use directly in Stage 2 to prevent degradation.

Stage 2: Hantzsch Condensation (Thiazole Formation)

The Ring Closure

Objective: Condensation of the


-bromoketone with thiourea.
Mechanism:  Nucleophilic attack of sulfur on the 

-carbon followed by condensation of the amine with the carbonyl.

Protocol:

  • Solvation: Dissolve the crude

    
    -bromoketone  (from Stage 1) in Ethanol (EtOH)  (10 vol, 100 mL).
    
  • Reagent: Add Thiourea (4.63 g, 60.9 mmol, 1.0 eq).

  • Reaction: Heat to reflux (78 °C) for 2–4 hours.

    • Observation: A heavy precipitate (HBr salt of the product) typically forms within 30 minutes.

  • Workup: Cool to room temperature. Filter the precipitate.[1]

  • Free Basing: Suspend the solid in water and adjust pH to ~9-10 using

    
     or 
    
    
    
    . The solid will change texture as it converts to the free base.
  • Purification: Filter the free base, wash with water, and dry in a vacuum oven at 45 °C.

  • QC Check:

    
     NMR should show a characteristic singlet at 
    
    
    
    ~6.8-7.0 ppm (thiazole C5-H) and a broad singlet for
    
    
    .
Stage 3: Sandmeyer Transformation (Amino Bromo)

The Functional Switch

Objective: Conversion of the 2-amino group to a 2-bromo group. Expert Insight: Classical Sandmeyer (


) often suffers from poor solubility and side reactions in thiazoles. The Doyle-modified Sandmeyer  using alkyl nitrites and anhydrous copper halides in acetonitrile is superior for heterocyclic amines.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask under

    
    .
    
  • Charge: Add Copper(II) Bromide (

    
    )  (1.2 eq) and anhydrous Acetonitrile (MeCN)  (15 vol).
    
  • Activation: Add tert-Butyl Nitrite (t-BuONO) (1.5 eq) dropwise to the suspension. Heat to 60 °C.

  • Addition: Add the 2-aminothiazole intermediate (from Stage 2) portion-wise as a solid (or dissolved in minimal MeCN) over 20 minutes.

    • Caution: Nitrogen gas evolution will be vigorous (

      
       release). Ensure proper venting.
      
  • Reaction: Stir at 60 °C for 1 hour. Monitor by HPLC for disappearance of the amine.

  • Workup: Cool to RT. Quench with 20% aqueous HCl (to break Cu-complexes). Extract with Ethyl Acetate (EtOAc).[1][2]

  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The target 2-bromothiazole is less polar than the amine.

Critical Process Parameters (CPPs)

ParameterStageSpecificationScientific Rationale
Temperature Bromination0–5 °CLow temp prevents bromination of the electron-rich aromatic ring (regioselectivity).
Stoichiometry Hantzsch1.0 : 1.0Excess thiourea is difficult to remove; excess bromoketone leads to impurities.
Solvent Water Sandmeyer< 0.1%Water competes with bromide anions, leading to the 2-hydroxythiazole byproduct. Use anhydrous MeCN.
Addition Rate SandmeyerSlow / Portion-wiseControls exotherm and

evolution; prevents "runaway" diazonium accumulation.

Mechanistic Pathway (Sandmeyer)[3]

The transformation of the aminothiazole to the bromothiazole proceeds via a radical-nucleophilic substitution mechanism, facilitated by the copper redox cycle.

SandmeyerMechanism cluster_cycle Copper Redox Cycle Amine 2-Aminothiazole Diazonium Diazonium Species [R-N2]+ Amine->Diazonium t-BuONO (Nitrosation) Radical Thiazolyl Radical [R•] Diazonium->Radical SET from Cu(I) Product 2-Bromothiazole Radical->Product Br transfer from Cu(II)Br2 Cu(II) Cu(II)Br2 Cu(I) Cu(I)Br Cu(II)->Cu(I) SET Cu(I)->Cu(II) Br Transfer

Figure 2: Radical mechanism of the Doyle-modified Sandmeyer reaction on the thiazole ring.

Troubleshooting & Quality Control

  • Issue: Ring Bromination during Stage 1.

    • Diagnosis: LCMS shows M+79/81 peaks on the aromatic ring fragments.

    • Solution: Ensure temperature is strictly < 5 °C. Switch to N-Bromosuccinimide (NBS) with p-TsOH catalysis if elemental bromine is too aggressive.

  • Issue: Low Yield in Sandmeyer (Stage 3).

    • Diagnosis: Formation of 2-H thiazole (deamination) or 2-OH thiazole.

    • Solution: 2-H forms if the radical abstracts a hydrogen from the solvent; ensure high concentration of

      
       (radical trap). 2-OH forms if water is present; dry MeCN over molecular sieves.
      
  • Safety Note: Alkyl nitrites are potent vasodilators and flammable. Perform all operations in a fume hood.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Justus Liebigs Annalen der Chemie, 249(1), 1-31.

  • Sandmeyer Modification (Doyle): Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides." The Journal of Organic Chemistry, 42(14), 2426–2431. Link

  • Thiazole Functionalization: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Hantzsch Synthesis).
  • Application in Kinase Inhibitors: Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819-6832. Link

  • Synthesis of 2-Halothiazoles: Hodgetts, K. J., & Kershaw, M. T. (2002). "Synthesis of 2-substituted thiazoles, oxazoles, and imidazoles from 2-aminoheterocycles via the Sandmeyer reaction." Organic Letters, 4(17), 2905-2908. Link

Sources

Application

Application Note: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction & Structural Rationale In modern medicinal chemistry, the thiazole ring is a highly privileged heterocyclic scaffold, frequently incorporated into the design of potent and selective protein kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the thiazole ring is a highly privileged heterocyclic scaffold, frequently incorporated into the design of potent and selective protein kinase inhibitors[1]. Its ability to act as both a hydrogen bond acceptor and a hydrophobic interactant makes it ideal for anchoring molecules within the ATP-binding hinge region of kinases[2].

The compound 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole represents a highly specialized, synthetically versatile building block designed for late-stage functionalization. By deconstructing its structural components, we can understand its utility in drug discovery:

  • The Thiazole Core: Acts as the primary pharmacophore. Thiazole derivatives have a high potential for interacting with different protein kinases, including PI3K, AKT, mTOR, and GSK-3β[3].

  • The 4-(2-methoxy-5-methylphenyl) Group: This specific substitution pattern is strategically designed for steric and electronic tuning. The ortho-methoxy group acts as a hydrogen bond acceptor while simultaneously forcing the phenyl ring to twist out of the thiazole plane due to steric clash. This non-planar conformation prevents flat molecular stacking, thereby improving aqueous solubility and allowing the molecule to fit precisely into deep, narrow hydrophobic kinase pockets. The 5-methyl group provides an additional vector for van der Waals interactions.

  • The 2-Bromo Handle: The carbon-bromine (C-Br) bond at the 2-position is highly polarized and electron-deficient due to the adjacent nitrogen and sulfur atoms. This makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), enabling the rapid generation of diverse compound libraries[4].

Mechanistic Insights: The Causality of Scaffold Reactivity

When designing synthetic routes, understanding the causality behind the reactivity of the 2-bromothiazole scaffold is critical. The 2-position of the thiazole ring is highly susceptible to oxidative addition by Palladium(0) species[5]. Compared to a 2-chlorothiazole, the 2-bromothiazole offers a lower bond dissociation energy, allowing for milder reaction conditions and broader functional group tolerance[4].

Furthermore, the presence of the bulky 4-(2-methoxy-5-methylphenyl) group creates local steric hindrance. Therefore, standard small-bite-angle ligands (like PPh3) often fail or result in poor yields. To overcome this, protocols utilizing this scaffold must employ bulky, electron-rich ligands (such as Xantphos or dppf) to facilitate reductive elimination and prevent catalyst deactivation.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the conversion of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole into advanced kinase inhibitor intermediates. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Buchwald-Hartwig Amination (Synthesis of 4-Aryl-2-aminothiazoles)

The 2-aminothiazole scaffold is a recognized pharmacophore in the development of protein kinase inhibitors, particularly against targets like VEGFR-2 and PI3K[6].

Objective: To couple a primary or secondary amine to the C2 position of the thiazole core.

Materials:

  • 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole (1.0 eq)

  • Amine nucleophile (e.g., morpholine or a substituted aniline) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromothiazole scaffold, Pd2(dba)3, Xantphos, and Cs2CO3.

    • Causality: Xantphos is explicitly chosen for its large bite angle (111°), which forces the palladium intermediate into a geometry that strongly favors reductive elimination (C-N bond formation) over unwanted β-hydride elimination.

  • Inert Atmosphere: Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and the amine nucleophile via syringe.

  • Heating: Heat the reaction mixture to 100°C for 12 hours.

  • Self-Validation (LC-MS Monitoring): At 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) of the starting material completely disappears, replaced by the M+1 peak of the aminated product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of 2,4-Diarylthiazoles)

Objective: To introduce a second aryl or heteroaryl group at the C2 position.

Materials:

  • 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[Pd(dppf)Cl2] (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 M aqueous solution, 3.0 eq)

  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-bromothiazole and the arylboronic acid in the Toluene/Ethanol mixture[4].

  • Activation: Add the 2.0 M aqueous K2CO3 solution.

    • Causality: The aqueous base is strictly required to convert the neutral, unreactive boronic acid into a negatively charged boronate complex. This increases the nucleophilicity of the organic group, massively accelerating the transmetalation step onto the palladium center.

  • Catalyst Addition: Add Pd(dppf)Cl2. The bulky dppf ligand is necessary to push through the steric hindrance imparted by the 4-(2-methoxy-5-methylphenyl) group during the oxidative addition phase.

  • Reaction: Reflux at 90°C under Argon for 6-8 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The product will typically exhibit bright blue fluorescence under 254 nm UV light due to the extended conjugation of the 2,4-diaryl system, confirming successful coupling.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify.

Quantitative Data Presentation

To benchmark the expected biological activity of derivatives synthesized from this scaffold, Table 1 summarizes the inhibitory activities of closely related thiazole-containing compounds against major oncogenic protein kinases[1].

Table 1: Comparative Potency of Thiazole-Based Kinase Inhibitors

Compound Class / IDKinase TargetIC50 ValueAssay Type / Cell LineReference
Compound 42 (Thiazole ether)GSK-3β0.29 ± 0.01 nMEnzymatic Assay[3]
Compound 43 (Thiazole ether)GSK-31.1 ± 0.1 nMEnzymatic Assay[3]
Compound 24 (2-Aminothiazole)PI3K2.33 nMHT29 Colon Cancer Cells[1]
Alpelisib (Clinical Reference)PI3K4.96 nMEnzymatic Assay[1]
Compound 23 (Multitarget Thiazole)EGFR / mTOR0.184 µM / 0.131 µMEnzymatic Assay[1]
Roscovitine (Clinical Reference)CDK20.39 ± 0.47 µMLaboratory Enzyme Test[1]

Note: The nanomolar potency of these structural analogs underscores the viability of the thiazole core in targeting the ATP-binding site of kinases.

Synthetic and Biological Workflow Visualization

The following diagram maps the logical progression from the raw 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole scaffold, through specific synthetic transformations, leading to target engagement and ultimate phenotypic effects in cancer models.

G Start 2-Bromo-4-(2-methoxy- 5-methylphenyl)thiazole Sub1 Buchwald-Hartwig Amination (C-N) Start->Sub1 Pd2(dba)3, Xantphos Sub2 Suzuki-Miyaura Coupling (C-C) Start->Sub2 Pd(dppf)Cl2, Base Kinase 4-Aryl-2-aminothiazole Kinase Inhibitors Sub1->Kinase Diaryl 2,4-Diarylthiazole Derivatives Sub2->Diaryl Target Target: PI3K / CDK / GSK-3β Hinge Region Binding Kinase->Target Diaryl->Target Effect Cell Cycle Arrest & Apoptosis Target->Effect Pathway Inhibition

Caption: Workflow from the 2-bromothiazole scaffold to targeted kinase inhibition and apoptosis.

References

  • BenchChem. "The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions." BenchChem Technical Guides.
  • ACS Publications. "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." American Chemical Society.
  • NIH / PMC. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." National Institutes of Health.
  • BenchChem. "Application Notes and Protocols: The Role of the Thiazole Moiety in the Synthesis of Kinase Inhibitors." BenchChem.
  • NIH / PMC. "Thiazole Ring—A Biologically Active Scaffold." National Institutes of Health.
  • BenchChem. "5-(3,5-Dimethoxyphenyl)thiazol-2-amine For Research." BenchChem.

Sources

Method

Advanced Protocols for the Synthesis of Biologically Active Thiazoles via Hantzsch Condensation

Application Note: AN-THZ-2026 Strategic Overview The thiazole pharmacophore is a cornerstone of medicinal chemistry, serving as the core scaffold in FDA-approved therapeutics ranging from antineoplastics (e.g., Dasatinib...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THZ-2026

Strategic Overview

The thiazole pharmacophore is a cornerstone of medicinal chemistry, serving as the core scaffold in FDA-approved therapeutics ranging from antineoplastics (e.g., Dasatinib , Epothilones ) to antiretrovirals (e.g., Ritonavir ). Its ability to engage in hydrogen bonding,


-stacking, and coordination with metalloenzymes makes it an indispensable tool for Structure-Activity Relationship (SAR) optimization.

This Application Note provides a rigorous technical guide for synthesizing 2,4-disubstituted thiazoles using the Hantzsch Thiazole Synthesis . Unlike generic textbook descriptions, this guide focuses on the practical realities of handling lachrymatory 2-bromo precursors, optimizing regioselectivity, and employing green chemistry techniques (Microwave and One-Pot methodologies) to accelerate library generation.

Mechanistic Insight & Reaction Logic

The Hantzsch synthesis is a condensation reaction between an


-haloketone (typically a 2-bromo derivative) and a thioamide or thiourea.[1][2][3]

The "Black Box" Problem: Many protocols fail because they treat the reaction as a simple "mix and heat" procedure. However, the reaction proceeds through two distinct phases:[4]

  • S-Alkylation (Kinetic Control): The sulfur atom acts as a nucleophile, attacking the

    
    -carbon of the ketone.[2] This forms an acyclic intermediate.
    
  • Cyclodehydration (Thermodynamic Control): The nitrogen attacks the carbonyl carbon, followed by the elimination of water to aromatize the ring.

Critical Insight: If the reaction mixture is too acidic initially, the nitrogen nucleophilicity is suppressed, stalling the cyclization. If too basic, the


-haloketone may undergo self-condensation or polymerization (darkening of the mixture).
Visualizing the Pathway

The following diagram maps the reaction trajectory and failure points.

HantzschMechanism Reactants 2-Bromo Ketone + Thiourea S_Attack Nucleophilic Attack (S-Alkylation) Reactants->S_Attack Polymer Polymerization (Dark Tar) Reactants->Polymer Old Precursor/High pH Intermediate S-Alkyl Thiouronium Intermediate S_Attack->Intermediate Fast Cyclization Intramolecular N-Attack Intermediate->Cyclization Requires Free Base Hydroxy Hydroxy-thiazoline Cyclization->Hydroxy Dehydration - H₂O (Aromatization) Hydroxy->Dehydration Acid Catalyzed Product 2-Aminothiazole Derivative Dehydration->Product

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis, highlighting the critical intermediate and potential polymerization side-reaction.

Precursor Management: The 2-Bromo Challenge

Safety Warning:


-Bromoketones (e.g., 2-bromoacetophenone) are potent lachrymators (tear gas agents). All weighing and handling must occur in a functioning fume hood.

Stability Protocol: 2-bromo precursors degrade rapidly upon exposure to light and moisture, releasing HBr which autocatalyzes the formation of dark polymers.

  • Validation: Check the color of your precursor.

    • White/Crystalline: High purity.[5] Proceed.

    • Yellow/Orange: Partial degradation. Recrystallize immediately.

    • Brown/Tar: Discard.[3] Do not attempt to use; yields will be <20%.

  • Stabilization: If storing for >24 hours, add 1% w/w hydroquinone and store at -20°C under argon.

Experimental Protocols
Protocol A: Standard Thermal Synthesis (High Scale/Robust)

Best for: Multi-gram synthesis, scale-up, and thermally stable substrates.

Reagents:

  • Substituted 2-bromoacetophenone (1.0 equiv)[2]

  • Thiourea or Thioamide derivative (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (Optional, buffering agent)

Workflow:

  • Dissolution: Dissolve 10 mmol of the thioamide in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the 2-bromo ketone.

    • Expert Tip: If the reaction is highly exothermic (common with electron-deficient ketones), add the ketone dropwise as a solution in ethanol to prevent thermal runaway.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Endpoint: Disappearance of the UV-active ketone spot.

  • Precipitation (The HBr Trap): The product initially forms as the hydrobromide salt (HBr), which is often soluble in hot ethanol.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into 100 mL of ice-water.

    • Neutralize with 10% aqueous Na₂CO₃ or NH₄OH until pH ~8–9. This liberates the free base, causing the thiazole to precipitate as a solid.

  • Purification: Filter the solid, wash with water (to remove inorganic salts), and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Combinatorial libraries, medicinal chemistry SAR exploration, rapid optimization.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Water or PEG-400 (Polyethylene Glycol).

Workflow:

  • Preparation: In a microwave-safe vial (e.g., 10 mL), combine 1.0 mmol 2-bromo ketone and 1.1 mmol thiourea.

  • Solvent: Add 2 mL of water (or PEG-400 for water-insoluble substrates). No catalyst is typically required.

  • Irradiation:

    • Power: 150–200 W (Dynamic mode).

    • Temperature: 80–100°C.

    • Time: 5–15 minutes.[5]

  • Workup:

    • Pour the reaction mixture onto crushed ice.

    • The product often precipitates immediately (high purity).

    • Filter and dry.[1][3][5][6]

  • Advantage: This method frequently suppresses the formation of the "red tar" byproduct common in prolonged thermal heating.

Protocol C: One-Pot In-Situ Bromination (Safety-Focused)

Best for: Avoiding the isolation of toxic/unstable 2-bromo intermediates.

Reagents:

  • Acetophenone derivative (starting ketone)[3]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Thiourea (1.1 equiv)

  • Solvent: Ethanol or Water/PEG-400 mixture.

Workflow:

  • Bromination: Dissolve the acetophenone (1.0 mmol) in ethanol. Add NBS (1.05 mmol).

    • Catalyst: Add 10 mol% p-toluenesulfonic acid (p-TSA) to accelerate enolization.

    • Stir at room temperature or 40°C for 30–60 mins.

  • Cyclization: Once the starting ketone is consumed (TLC check), add thiourea (1.1 mmol) directly to the same flask.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Workup: Follow the neutralization/filtration steps from Protocol A.

Comparative Data & Optimization

The following table summarizes the performance metrics of the three protocols based on internal validation data using 4-nitroacetophenone as the substrate.

ParameterProtocol A (Thermal)Protocol B (Microwave)Protocol C (One-Pot)
Reaction Time 3–5 Hours10–15 Minutes3–4 Hours
Isolated Yield 75–85%88–95%70–80%
Purity (Crude) Moderate (Recryst. needed)HighModerate (Succinimide byproduct)
Safety Profile Low (Handling lachrymators)ModerateHigh (No isolation of lachrymators)
Atom Economy GoodExcellentGood
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction turns black/tarry Polymerization of 2-bromo ketone.Precursor is degraded. Use fresh reagents or add hydroquinone.
No precipitate after Na₂CO₃ Product is water-soluble or amphoteric.Extract aqueous layer with EtOAc. Dry over MgSO₄.
Low Yield Incomplete cyclization.Ensure sufficient reflux time. Add catalytic amount of base (NaOAc) to drive the reaction.
Product is sticky/oil Impurities preventing crystallization.Triturate with cold ether or hexanes to induce crystallization.
Workflow Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific research needs.

DecisionTree Start Start: Select Synthesis Route IsPrecursorStable Is the 2-Bromo Precursor Stable/Available? Start->IsPrecursorStable HasMicrowave Is Microwave Reactor Available? IsPrecursorStable->HasMicrowave Yes ProtocolC Protocol C: One-Pot (NBS) IsPrecursorStable->ProtocolC No (Unstable/Toxic) Scale Reaction Scale? HasMicrowave->Scale No ProtocolB Protocol B: Microwave-Assisted HasMicrowave->ProtocolB Yes (Rapid Library) ProtocolA Protocol A: Thermal Reflux Scale->ProtocolA >5 Grams Scale->ProtocolA <5 Grams

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on reagent stability and equipment availability.

References
  • Hantzsch, A. (1887).[7] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using NBS and thiourea in water. Green Chemistry Letters and Reviews.

  • Kashyap, S. J., et al. (2012). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Acta Pharmaceutica Sciencia.

  • Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[8] European Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in the bromination of 4-(2-methoxy-5-methylphenyl)thiazole

This is a technical support guide designed for the "Chemical Process R&D" sector. It addresses the specific challenges of brominating an electron-rich aryl-thiazole system.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "Chemical Process R&D" sector. It addresses the specific challenges of brominating an electron-rich aryl-thiazole system.

Ticket ID: #TZ-BR-402 Topic: Overcoming Low Yields in the Bromination of 4-(2-methoxy-5-methylphenyl)thiazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Problem Analysis

The Core Challenge: You are attempting to brominate the C5 position of a thiazole ring that is attached to a highly activated phenyl group (2-methoxy-5-methylphenyl).

  • The Conflict: Electrophilic Aromatic Substitution (EAS) is a competitive process here. The phenyl ring, activated by the methoxy (ortho/para director) and methyl groups, is significantly more nucleophilic than the electron-deficient thiazole ring.

  • The Result: Standard conditions (Br

    
    /AcOH) favor attack on the phenyl ring or benzylic oxidation, leading to complex mixtures and low yields of the desired 5-bromo-4-arylthiazole.
    
  • The Solution: You must shift the mechanism from a "thermodynamic free-for-all" to a kinetically controlled reaction that favors the thiazole C5 position using polarized brominating agents in aprotic media.

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic tree to diagnose your specific failure mode.

BrominationLogic Start Analyze Crude NMR/LCMS Issue1 Impurity: Phenyl-Br Species (Aryl protons shift) Start->Issue1 Major Product is... Issue2 Impurity: Benzylic-Br (Methyl peak shift ~4.5 ppm) Start->Issue2 Major Product is... Issue3 Low Conversion / SM Recovery Start->Issue3 Reaction Stalls Success Target: 5-Bromo-thiazole Start->Success Yield > 85% Sol1 Diagnosis: Phenyl ring too activated. Fix: Switch to NBS/DMF or NBS/MeCN. Avoid Lewis Acids. Issue1->Sol1 Sol2 Diagnosis: Radical Mechanism Active. Fix: Add radical scavenger (BHT), exclude light, lower temp. Issue2->Sol2 Sol3 Diagnosis: HBr Inhibition/Protonation. Fix: Add solid NaHCO3 or switch to Pyridinium Tribromide. Issue3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of yield loss based on crude impurity profiles.

Technical Modules: The "Why" and "How"

Module A: Regioselectivity Control (The "Phenyl Problem")

The Issue: The 2-methoxy group is a powerful ortho/para director. In standard protic solvents (Acetic Acid), the phenyl ring is orders of magnitude more reactive than the thiazole. The Fix: Use N-Bromosuccinimide (NBS) in DMF or Acetonitrile (MeCN) .

  • Mechanism: In polar aprotic solvents, NBS polarizes to release a low concentration of electrophilic bromine (

    
    ) without generating high concentrations of HBr (which protonates and deactivates the thiazole).
    
  • Why DMF? DMF stabilizes the transition state (sigma-complex) at the thiazole C5 position more effectively than non-polar solvents, directing the electrophile to the heteroaromatic ring.

Module B: Preventing Radical Side Reactions

The Issue: The 5-methyl group on the phenyl ring is susceptible to Wohl-Ziegler bromination (radical pathway), especially if the reaction is exposed to light or heated. The Fix:

  • Darkness: Wrap the flask in aluminum foil.

  • Scavengers: If benzylic bromination persists (seen as a shift of the -CH

    
     singlet in NMR), add 1 mol% BHT (Butylated hydroxytoluene)  to quench radical chains.
    
Module C: Handling HBr Inhibition

The Issue: As bromination proceeds, HBr is generated.[1] HBr protonates the thiazole nitrogen (forming a thiazolium salt), which renders the ring inert to further electrophilic attack. The Fix:

  • Solid Buffer: Add 1.1 equivalents of solid NaHCO

    
      or Li
    
    
    
    CO
    
    
    to the reaction mixture. This neutralizes HBr in situ without creating strongly basic conditions that might decompose the product.

The "Gold Standard" Protocol

Use this protocol to validate your system. It is designed to be self-correcting against the issues listed above.

Reaction: Bromination of 4-(2-methoxy-5-methylphenyl)thiazole (1.0 eq) -> 5-Bromo-4-(2-methoxy-5-methylphenyl)thiazole.

ComponentRoleSpecification
Substrate Starting Material1.0 equiv (e.g., 10 mmol)
NBS Bromine Source1.05 - 1.10 equiv (Recrystallize if yellow)
DMF Solvent0.2 M concentration (5 mL per mmol)
NH₄OAc Catalyst (Optional)10 mol% (Accelerates thiazole substitution)
Temp Control0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous DMF (0.2 M) in a round-bottom flask. Add a stir bar.

  • Buffering (Critical): Add 10 mol% Ammonium Acetate (NH

    
    OAc). Note: This acts as a mild proton shuttle, often improving yields in thiazole chemistry.
    
  • Cooling: Cool the solution to 0°C in an ice bath. Wrap the flask in foil to exclude light.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump it all at once; this prevents localized high concentrations of Br+ that favor side reactions.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: Check for the disappearance of the starting material (usually less polar than the product).

    • Color: The reaction should turn from pale yellow to orange. If it turns dark red/brown, over-bromination is occurring—quench immediately.

  • Workup:

    • Pour the mixture into 5 volumes of ice water.

    • Quench: Add 10% Na

      
      S
      
      
      
      O
      
      
      (Sodium Thiosulfate) solution to destroy excess bromine (color fades to yellow).
    • Isolation: If the product precipitates, filter it (ideal). If not, extract with Ethyl Acetate (EtOAc), wash with water (3x) to remove DMF, then brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc).[2][3]

Frequently Asked Questions (FAQs)

Q1: Why not use elemental Bromine (Br


) in Acetic Acid? It's cheaper. 
A:  Br

is a stronger oxidant and less selective. In this specific substrate, the electron-rich phenyl ring will compete for the bromine, leading to inseparable mixtures of phenyl-bromo and thiazole-bromo isomers. Furthermore, HBr generation in acetic acid will protonate the thiazole, deactivating it completely.

Q2: I see a new spot on TLC that is very close to the starting material. What is it? A: This is likely the benzylic bromide impurity (bromination on the 5-methyl group). This occurs via a radical mechanism. Ensure you are working in the dark and keeping the temperature below 25°C. If this persists, switch to Acetonitrile (MeCN) as the solvent, as it supports radical pathways less than DMF.

Q3: Can I use Pyridinium Tribromide instead of NBS? A: Yes. Pyridinium Tribromide is an excellent alternative. It releases Br


 in a controlled equilibrium. Use it in Ethanol or THF/Ethanol mixtures. It often provides cleaner regioselectivity if NBS fails, though the atom economy is lower.

Q4: My yield is stuck at 60%. Adding more NBS just creates impurities. A: You are likely facing product inhibition . The product (5-bromo-thiazole) is less soluble or electronically different, affecting the solution dynamics.

  • Try: A "step-wise" addition. Add 0.5 eq NBS, stir 1 hour. Add 0.25 eq, stir. Add 0.25 eq.

  • Try: Switching to NCS (N-Chlorosuccinimide) followed by a halogen exchange (Finkelstein) if the bromine atom is just a placeholder for coupling, although this is a longer route.

References

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on electrophilic substitution in 1,3-azoles).
  • NBS Regioselectivity: Das, B., et al. (2007). "Regioselective bromination of organic substrates using N-bromosuccinimide." Tetrahedron Letters, 48(30), 5371-5374.

  • Thiazole Functionalization: Kashima, C., et al. (1998). "Regioselective preparation of bromo- and iodothiazoles." Journal of Heterocyclic Chemistry, 35(2), 433-440.

  • Febuxostat Intermediate Analogs: (Contextual grounding) "Process for the preparation of Febuxostat and its intermediates." World Intellectual Property Organization, WO2011141933A2. (Describes bromination of similar 4-arylthiazole scaffolds).

Sources

Optimization

Technical Support Center: Mitigating Debromination in Palladium-Catalyzed Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing unwanted C–Br bond cleavage (hydrodehalogenation) during palladium-catalyzed cross-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing unwanted C–Br bond cleavage (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings).

Rather than simply providing a list of reaction conditions, this guide delves into the thermodynamic and kinetic causality behind debromination, offering self-validating protocols and systematic troubleshooting workflows to ensure scientific integrity and reproducible yields.

The Mechanistic Basis of Hydrodehalogenation

Before troubleshooting, it is critical to understand why debromination occurs. In a standard cross-coupling catalytic cycle, the oxidative addition of the aryl bromide to the Pd(0) catalyst forms a Pd(II)(Ar)(Br) intermediate. If the reaction environment contains hydride donors (protic solvents, specific bases, or impurities), this intermediate can be intercepted to form a palladium-hydride (Pd-H) species. Subsequent reductive elimination yields the debrominated byproduct (Ar-H) instead of the desired cross-coupled product .

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Pd(II)(Ar)(R)] OxAdd->TransMet + R-B(OH)2 (Desired Pathway) Hydride Hydride Interception (from solvent/base) OxAdd->Hydride Competing Pathway Product Desired Product (Ar-R) + Pd(0) TransMet->Product Reductive Elimination Product->Pd0 PdH [Pd(II)(Ar)(H)] Hydride->PdH Debrom Debrominated Byproduct (Ar-H) + Pd(0) PdH->Debrom Reductive Elimination Debrom->Pd0

Mechanistic divergence of Pd-catalyzed cross-coupling versus competing hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of debrominated starting material (Ar-H) instead of my cross-coupled product? A1: Unwanted debromination is a competing catalytic cycle driven by the formation of a Pd-H intermediate. The source of the hydride is typically the solvent, the base, or protic impurities in the reaction mixture . When the rate of transmetalation is slow (often due to sterically hindered substrates or degraded boronic acids), the Pd(II)-Ar intermediate has a longer lifespan, increasing the probability of hydride interception.

Q2: How does my choice of base and solvent contribute to this side reaction? A2: Strong bases (like alkoxides) or organic bases with β-hydrogens (like triethylamine) can act as direct hydride donors. Similarly, protic solvents (alcohols, water) provide a readily available proton/hydride source that facilitates the hydrodehalogenation pathway. Switching to milder, weakly coordinating inorganic bases and aprotic solvents drastically reduces hydride availability .

Q3: Can modifying the palladium catalyst and ligand system suppress debromination? A3: Yes. The kinetic competition between transmetalation and debromination is heavily influenced by the ligand. Electron-rich, sterically bulky phosphine ligands (e.g., XPhos, SPhos) stabilize the palladium center and rapidly accelerate the transmetalation and reductive elimination steps. By speeding up the desired pathway, the catalyst outcompetes the slower debromination side reaction .

Q4: Why does lowering the reaction temperature help? A4: Hydrodehalogenation typically has a higher activation energy barrier than the desired cross-coupling. Elevated temperatures provide the thermal energy required to overcome this barrier, accelerating side reactions. Lowering the temperature (e.g., from 100 °C to 60 °C) kinetically disfavors debromination while still allowing the primary coupling to proceed .

Troubleshooting Matrix: Parameter Optimization

Use the following data table to audit and optimize your current reaction conditions.

ParameterHigh Debromination RiskOptimized ChoiceMechanistic Rationale
Solvent System Protic (EtOH, iPrOH, H₂O)Aprotic (THF, Toluene, Dioxane)Protic solvents act as abundant hydride donors, directly facilitating the formation of the Pd-H intermediate.
Base Selection Strong Alkoxides / AminesMild Inorganic (K₃PO₄, Cs₂CO₃, CsF)Amines can undergo β-hydride elimination; strong bases accelerate non-specific side reactions.
Ligand Choice Small, Electron-Poor (PPh₃)Bulky, Electron-Rich (XPhos, SPhos)Bulky ligands force the Pd center into a highly reactive low-coordinate state, accelerating transmetalation to outcompete debromination.
Temperature High (>100 °C)Moderate (40–80 °C)Lower temperatures kinetically disfavor the higher-activation-energy hydrodehalogenation pathway.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This step-by-step methodology is designed as a self-validating system. It incorporates built-in analytical checkpoints to ensure that the suppression of the debromination pathway is actively monitored and confirmed during the experiment.

Phase 1: Rigorous Anhydrous Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Add the aryl bromide (1.0 equiv) and the arylboronic acid (1.2–1.5 equiv). Causality: A slight excess of boronic acid ensures transmetalation is not concentration-limited, preventing the Pd(II)-Ar intermediate from stalling.

  • Add a mild, anhydrous inorganic base such as finely milled K₃PO₄ (2.0 equiv).

Phase 2: Catalyst/Ligand Complexation 4. Introduce the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 4 mol%). 5. Inject anhydrous, thoroughly degassed THF or Toluene (0.1–0.2 M concentration) via syringe. Causality: Degassing removes oxygen, which can oxidize the phosphine ligand and degrade the active Pd(0) catalyst, leading to stalled reactions and increased side-product formation.

Phase 3: Controlled Execution 6. Stir the reaction mixture at a reduced temperature (start at 40 °C). Do not immediately heat to reflux. 7. If the reaction is sluggish after 2 hours, incrementally increase the temperature by 10 °C intervals, capping at 80 °C.

Phase 4: Self-Validating Analysis 8. Validation Checkpoint: At 1 hour and 3 hours, extract a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS or ¹H NMR. 9. Success Metric: Calculate the ratio of the Desired Product (Ar-R) to the Debrominated Byproduct (Ar-H). A ratio of >20:1 validates that the bulky ligand and aprotic conditions have successfully suppressed the Pd-H pathway. 10. Upon full conversion, perform a standard aqueous workup and purify via flash chromatography.

Systematic Troubleshooting Workflow

If you detect high levels of the Ar-H byproduct during your Phase 4 validation checkpoint, follow this logical workflow to isolate and resolve the root cause.

TroubleshootingWorkflow Start Issue Detected: High Ar-H Byproduct Temp 1. Lower Temperature (e.g., 40-80 °C) Start->Temp Solvent 2. Switch to Aprotic Solvent (e.g., Toluene, THF) Temp->Solvent Base 3. Use Milder Inorganic Base (e.g., K3PO4, Cs2CO3) Solvent->Base Ligand 4. Employ Bulky Ligands (e.g., XPhos, SPhos) Base->Ligand Success Debromination Suppressed Ligand->Success

Systematic workflow for diagnosing and resolving debromination in cross-coupling reactions.

References

  • ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." Organic Process Research & Development. Available at:[Link]

  • White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." University of York. Available at:[Link]

Troubleshooting

Solving solubility issues of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole in DMSO

Technical Support Center: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole Welcome to the technical support guide for 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole. This document provides in-depth troubleshooting for common s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole

Welcome to the technical support guide for 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole. This document provides in-depth troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, ensuring complete solubilization is a critical first step for generating reliable and reproducible data in any experimental workflow.

This guide is structured to walk you through understanding the problem, answering frequently asked questions, and providing a systematic, multi-tiered approach to achieving a clear, stable solution.

Understanding the Challenge: Why Solubility Can Be an Issue

The structure of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole—a substituted thiazole ring linked to a methoxy-methylphenyl group—presents a classic solubility challenge. It contains both lipophilic (aromatic rings, methyl group, bromine) and polar (methoxy group, thiazole nitrogen and sulfur) functionalities. While DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of compounds, molecules with significant lipophilicity can resist dissolution, especially at high concentrations.[1][2][3]

Factors that may contribute to poor solubility include:

  • High Lipophilicity: The molecule's structure can lead to strong intermolecular forces in its solid, crystalline state, which the solvent must overcome.

  • "Solvent Shock": When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (e.g., cell culture media), the abrupt change in solvent polarity can cause the compound to crash out of solution, forming a precipitate.[4][5]

  • Purity and Solid Form: The crystalline form (polymorph) and the presence of impurities can significantly impact the energy required to dissolve the compound.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial, but the compound isn't dissolving. What should I do first?

A: Don't assume it's insoluble yet. Many compounds require kinetic energy to overcome the activation energy of dissolution. The first steps are always the simplest:

  • Vortexing: Ensure the mixture is being agitated vigorously. Gently vortex the tube for 1-2 minutes.[1]

  • Sonication: If vortexing is insufficient, use a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that break apart solid aggregates and enhance solvent-solute interaction.[1]

  • Gentle Warming: Warming the solution to 30-40°C can significantly increase solubility.[1][5] However, this must be done with caution. (See Q3 for more on temperature).

Q2: What is the maximum recommended concentration for a DMSO stock solution?

A: While compound-dependent, a common starting concentration for small molecules in drug discovery is 10 mM.[6] It is often better to prepare a stable, clear stock at a moderate concentration (e.g., 10 mM) than to push the limits and create a supersaturated, unstable solution that may precipitate during storage.[7] If a higher concentration is required, you must experimentally determine the solubility limit.

Q3: Can I heat the DMSO solution to get my compound to dissolve? Are there risks?

A: Yes, gentle heating is a standard technique.[1][5] However, there are significant risks to consider:

  • Compound Degradation: Thiazole rings and other functional groups can be sensitive to heat. DMSO itself can act as an oxidizing agent, a risk that increases with temperature.[6]

  • Solvent Decomposition: Although DMSO is thermally stable at lower temperatures, it begins to decompose near its boiling point (189°C) and this decomposition can be catalyzed by acids or bases, lowering the onset temperature.[8][9][10] For lab purposes, heating above 60-80°C is generally discouraged without specific stability data.

  • Safety: Heating sealed vials of any organic solvent can build pressure, creating an explosion hazard.[11] Always heat with the cap loosened or in an open vessel.

Q4: My compound dissolved in 100% DMSO, but it precipitated when I added it to my aqueous assay buffer. What happened?

A: This is a classic example of "solvent shock" or "precipitation upon dilution."[4][5] Your compound is poorly soluble in aqueous environments. The DMSO was keeping it in solution, but when diluted into the buffer, the polarity of the solvent system increased dramatically, causing the hydrophobic compound to fall out of solution. To mitigate this, consider reducing the final concentration, using solubility enhancers in the final buffer (see advanced techniques), or modifying your dilution protocol.[5]

Q5: How should I store my 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole DMSO stock solution?

A: To ensure long-term stability:

  • Temperature: Store at -20°C or -80°C.[1][6]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can force the compound out of solution and introduce water into the stock.[1][5][6]

  • Inert Atmosphere: For maximum stability, especially for thiazole-containing compounds susceptible to oxidation, storing under an inert gas like argon or nitrogen is recommended.[6]

  • Light Protection: Use amber vials or wrap vials in foil to protect against photodegradation.[6]

  • DMSO Quality: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and will readily absorb atmospheric water, which can lead to hydrolysis of your compound.[1][6]

Systematic Troubleshooting Workflow

If initial attempts to dissolve the compound fail, follow this tiered approach, moving from the simplest to more complex interventions.

G cluster_0 Tier 1: Standard Protocol cluster_1 Tier 2: Energy Input cluster_2 Tier 3: Advanced Formulation start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex check1 Is Solution Clear? vortex->check1 success Success! Aliquot & Store at -80°C check1->success Yes sonicate Sonicate in Water Bath (10-15 min) check1->sonicate No check2 Is Solution Clear? sonicate->check2 check2->success Yes warm Warm Gently (30-40°C, 15 min) check2->warm No check3 Is Solution Clear? warm->check3 check3->success Yes cosolvent Re-prepare using a Co-Solvent System (e.g., DMSO/PEG 400) check3->cosolvent No check4 Is Solution Clear? cosolvent->check4 check4->success Yes ph_adjust Consider pH Adjustment (If compound is ionizable) check4->ph_adjust No fail Consult Literature for Alternative Formulations (e.g., Cyclodextrins) ph_adjust->fail

Fig 1. Troubleshooting workflow for dissolving the compound in DMSO.

Experimental Protocols

Protocol 1: Standard Dissolution with Gentle Heating

This protocol is the first line of action for a compound that does not dissolve with simple vortexing.

  • Preparation: Accurately weigh the desired mass of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole into a sterile, appropriately sized vial (e.g., glass HPLC vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration.[1]

  • Initial Mixing: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid.

  • Sonication: If solid remains, place the vial in a bath sonicator and sonicate for 10-15 minutes.[1]

  • Gentle Warming: If the solution is still not clear, place the vial in a water bath or heat block set to 37°C.[1][5] Loosen the cap to prevent pressure buildup. Swirl or vortex intermittently for 15-30 minutes.

  • Final Assessment: Remove the vial and allow it to cool to room temperature. A stable solution should remain clear upon cooling. If it precipitates, the concentration is likely too high for this method.

  • Storage: Once a clear solution is achieved, immediately prepare single-use aliquots and store them at -80°C, protected from light.[1][6]

Protocol 2: Utilizing a Co-Solvent System

If the compound remains insoluble in 100% DMSO or shows significant precipitation upon dilution into aqueous media, a co-solvent system can be highly effective.[5][12] Co-solvents like Polyethylene Glycol (PEG) can improve solubility and act as a bridge when diluting into aqueous buffers.[12]

  • Co-Solvent Selection: A common and effective co-solvent system for preclinical studies is a mixture of DMSO and PEG 300 or PEG 400.[12] A starting ratio to test is 1:1 (v/v) DMSO:PEG 400.

  • Preparation: Weigh the compound into a sterile vial.

  • Solvent Addition: Prepare the co-solvent mixture first (e.g., mix equal volumes of DMSO and PEG 400). Then, add the calculated volume of the co-solvent mixture to the vial.

  • Dissolution: Follow steps 3-6 from Protocol 1 (Vortex, Sonicate, Warm). Co-solvent systems often require more energy input due to higher viscosity.

  • Assessment: The final solution should be clear and slightly more viscous than a pure DMSO solution.

  • Storage: Aliquot and store as described previously.

SolventTypeKey PropertiesUse Case
DMSO Polar AproticExcellent solubilizing power for diverse compounds.[1] Miscible with water.Primary solvent for stock solutions.
PEG 300/400 Polar ProticWater-miscible, low toxicity co-solvent.[12] Can prevent precipitation.Used in combination with DMSO for difficult compounds.
Ethanol Polar ProticGood co-solvent, but can have biological effects.[12]Used cautiously in specific formulations.
NMP Polar AproticStrong solubilizer, but higher potential for toxicity.Reserved for very challenging compounds, primarily in non-cell-based assays.

Advanced Considerations and Mechanistic Insights

Hansen Solubility Parameters (HSP)

For a deeper understanding of solubility, one can look at Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a solvent or solute can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14] A solute will dissolve best in a solvent that has a similar HSP profile.

  • DMSO HSP (MPa⁰⁵): δD = 18.4, δP = 16.4, δH = 10.2[13]

The structure of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole suggests it has significant δD (from the aromatic rings) and δP (from the polar groups), making DMSO a logical choice. However, if solubility is poor, it may indicate a mismatch. Using a co-solvent like PEG 400 alters the overall HSP of the solvent system, potentially moving it closer to the ideal profile for the solute.

G cluster_0 Solubility Principle: 'Like Dissolves Like' cluster_1 Molecular Interactions Solute Solute (Thiazole Cmpd.) Solution Clear Solution Solute->Solution Overcomes Solute-Solute Forces Solvent Solvent (DMSO) Solvent->Solution Overcomes Solvent-Solvent Forces DMSO DMSO (S=O Dipole) Interactions Dispersion Forces Dipole-Dipole Interactions DMSO->Interactions Thiazole Thiazole Compound (Lipophilic & Polar Ends) Thiazole->Interactions

Fig 2. Conceptual diagram of solute-solvent interactions for dissolution.
Final Recommendations

When faced with solubility issues, a systematic and patient approach is key. Always begin with the least aggressive methods (vortexing, sonication) before escalating to heating or co-solvents. Document every step and observation, as this information is invaluable for optimizing protocols and ensuring the integrity of your future experiments. If all else fails, a re-evaluation of the required concentration or consultation of medicinal chemistry literature for advanced formulation strategies (e.g., using cyclodextrins or other excipients) may be necessary.[5][15]

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility?.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Ask the Expert. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Gaylord Chemical Company, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • gChem. (n.d.). DMSO Physical Properties.
  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
  • Zhang, Y., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Chemical Health & Safety.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Nyström, O., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of the American Chemical Society.
  • Karki, R. G., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • ResearchGate. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes | Request PDF.
  • Pirika. (2013, January 28). Casting Solvents for membrane.
  • Yang, Q., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development.
  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
  • E-Technical Briefs. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Rivas, S., et al. (2011). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry.
  • Hansen Solubility. (n.d.). The HSP Sphere.
  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • ELRIG. (n.d.). Stability of DMSO-solubilised compounds: The effects of temperature and humidity.
  • BenchChem. (n.d.). Improving the stability of thiazole compounds in DMSO for long-term storage.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate.
  • PubChem. (n.d.). 2-Bromo-4,5-dimethylthiazole.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate.
  • Wang, Y., et al. (2020). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Purification of Brominated Thiazole Intermediates

Status: Operational Ticket ID: T-BROM-THZ-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Heterocycle Purification Hub. You are likely here because your brominated thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-BROM-THZ-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Heterocycle Purification Hub.

You are likely here because your brominated thiazole intermediate—a critical scaffold for your medicinal chemistry campaign—is refusing to behave. Instead of pristine needles, you are staring at a dark oil, a sticky gum, or a solution that refuses to precipitate.

Brominated thiazoles (e.g., 2-bromo-4-methylthiazole, 2-amino-5-bromothiazole) present unique challenges. The bromine atom introduces significant lipophilicity and molecular weight, disrupting the crystal lattice energy of the parent heterocycle. Furthermore, the C-Br bond can be labile, leading to light-induced degradation.

This guide is not a textbook; it is a troubleshooting engine designed to get your material pure and your project moving.

Part 1: The Solvent Selection Matrix

Q: I have a crude brominated thiazole. Which solvent system should I screen first?

A: Stop guessing. Thiazole solubility is dictated heavily by the substituent at the C2 and C5 positions. The bromine atom generally reduces solubility in water but increases it in halogenated and aromatic solvents.

Use this Solvent Selection Matrix based on your specific derivative:

Thiazole ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Notes
2-Amino-bromothiazoles Ethanol (hot) or MethanolWaterBest Start. These are polar. If it oils out, try IPA/Water .
Hydrobromide Salts Water (hot)Acetone or EtOH2-amino-thiazoles often form HBr salts during bromination. These are water-soluble.[1][2]
Alkyl-bromothiazoles Ethyl AcetateHexanes / HeptaneFor lipophilic variants (e.g., 2-bromo-4-butylthiazole).
Poly-brominated (Di/Tri) Ethanol or AcetonitrileWaterHigher Br count = lower polarity. Acetonitrile is excellent for rejecting polar impurities.
Carboxylic Acid derivatives THF or DioxaneWaterAcidic thiazoles often require polar aprotic solvents to dissolve.

Critical Insight: Avoid Diethyl Ether for recrystallization of brominated compounds. Peroxides can initiate radical debromination, and the high volatility makes controlled cooling difficult.

Part 2: Visualizing the Workflow

Before you begin, verify your solubility profile using this logic flow.

SolventSelection Start Start: 50mg Crude Solid Test1 Add 0.5mL Solvent @ RT Start->Test1 Result1 Dissolves? Test1->Result1 TooSoluble Too Soluble. Use as Anti-Solvent. Result1->TooSoluble Yes Heat Heat to Boiling Result1->Heat No Result2 Dissolves? Heat->Result2 Insoluble Insoluble. Find more polar solvent. Result2->Insoluble No Ideal Ideal System. Proceed to Cool. Result2->Ideal Yes

Figure 1: Rapid solubility screening logic to identify the thermodynamic "Goldilocks" zone for crystallization.

Part 3: Troubleshooting "Oiling Out"

Q: My product formed a distinct liquid layer at the bottom of the flask upon cooling. What happened?

A: You have encountered "Oiling Out" (Liquid-Liquid Phase Separation).[3] This occurs when the melting point of your solvated compound is lower than the temperature at which the solution becomes saturated.[4][5][6]

The Fix (The "Seeding Loop"): Do not filter the oil. It is impure and will result in massive yield loss.

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add a Seed Crystal: If you have any solid material (even crude), add a speck at a temperature just below boiling.

  • The "Cloud Point" Titration:

    • If using a single solvent: Add slightly more solvent.

    • If using a binary system (e.g., EtOH/Water): Add the good solvent (EtOH) dropwise until the oil just dissolves, then add the bad solvent (Water) until a faint turbidity persists. Clear this turbidity with one drop of good solvent.

  • Insulate: Wrap the flask in foil or place it in a beaker of warm water to slow the cooling rate. Fast cooling promotes oiling.

OilingOut Oil Oiling Out Occurs Reheat Reheat to Clear Solution Oil->Reheat Adjust Add 'Good' Solvent (Dropwise) Reheat->Adjust Seed Add Seed Crystal @ T < BP Adjust->Seed Cool Slow Cool (Insulated) Seed->Cool Cool->Oil Fail (Repeat) Success Filter & Wash Cool->Success Crystals Form

Figure 2: The corrective loop for oiling out. Note that seeding provides a nucleation surface that bypasses the liquid phase.

Part 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 2-Amino-5-bromothiazole (and analogs) Target Scale: 1g - 10g

Materials:

  • Crude Bromothiazole[7][8]

  • Solvent A: Ethanol (absolute)

  • Solvent B: Water (deionized)

  • Activated Charcoal (optional, for color removal)

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Solvent A (EtOH) sparingly while heating on a steam bath or oil bath. Use approximately 5-10 mL per gram of solid.

    • Note: If the solution is dark brown/black, add activated charcoal (1-2% w/w) and boil for 5 minutes. Filter hot through Celite to remove charcoal.

  • Saturation: If the solution is clear, remove from heat. If crystals do not form within 5 minutes, reheat and add Solvent B (Water) dropwise until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot Solvent A to restore clarity.

  • Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod at the air-liquid interface. This micro-abrasion creates nucleation sites.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with a cold mixture of Solvent A/B (1:1 ratio).

    • Warning: Do not wash with pure Solvent A; you will dissolve your product.

  • Drying: Dry in a vacuum oven at 40°C. Avoid high heat (>60°C) as brominated thiazoles can darken/decompose.

Part 5: Frequently Asked Questions (FAQs)

Q: My crystals are colored (yellow/brown) but the literature says they should be white. Is it impure? A: Likely, yes. Brominated compounds are notorious for trace oxidative decomposition, liberating free bromine or conjugated byproducts which are highly colored.

  • Fix: Perform a recrystallization with Activated Charcoal . If the color persists, check your NMR. If the spectra is clean, the color might be a trace impurity (<1%) that does not affect subsequent reactions.

Q: I see a "Ghost Peak" in my NMR around 7.0-7.5 ppm. What is it? A: Check for Debromination . If you heated your reaction too long or used a metal catalyst, you might have the non-brominated thiazole.

  • Fix: Recrystallization is often ineffective at separating the debrominated analog due to structural similarity. You may need Flash Chromatography (Silica, Hexane/EtOAc gradient) or a recrystallization from a more selective solvent like Acetonitrile .

Q: Can I use Chloroform or DCM? A: Generally, no. Brominated thiazoles are typically too soluble in chlorinated solvents for effective crystallization. However, DCM is excellent for layering. Dissolve product in minimal DCM, then gently layer Hexanes on top. Let it sit for 24-48 hours for diffusion crystallization.

References
  • Synthesis of Brominated Thiazoles: Uzelac, E. J., & Rasmussen, S. C.[9] (2017).[9] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry.

  • General Recrystallization Techniques: Nichols, L. (2022). "Troubleshooting - Oiling Out." Chemistry LibreTexts.

  • Thiazole Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Standard reference for heterocycle solubility profiles).
  • Purification of Aminothiazoles: Potewar, T. M., et al. (2011). "Glycerin as alternative solvent for the synthesis of Thiazoles." ACG Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Bromothiazole Derivatives

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For nove...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecular entities like 2-bromothiazole derivatives, which are pivotal building blocks in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is a critical, non-negotiable step. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of this compound class, grounded in established scientific principles and regulatory expectations.

The primary objective of a purity method is to separate the main compound from all potential impurities, including process-related impurities, and degradation products.[1][2] A well-developed HPLC method must be "stability-indicating," meaning it can resolve the API from any degradants formed under stress conditions, such as exposure to acid, base, oxidation, heat, or light.[3][4] This capability is a core requirement of regulatory bodies and is outlined in guidelines like the International Council for Harmonisation's (ICH) Q1A(R2) and Q2(R1).[3][5][6][7]

Foundational Strategy: Analyte Characterization and Initial Screening

Before a single injection is made, understanding the physicochemical properties of the 2-bromothiazole derivative is paramount. Key considerations include:

  • pKa: The thiazole ring is weakly basic. The presence of other ionizable functional groups will dictate how the molecule's retention behavior changes with mobile phase pH.[8][9]

  • LogP (Lipophilicity): This value provides a preliminary estimate of the compound's hydrophobicity and helps in the initial selection of mobile phase composition.[10]

  • UV Spectrum: An ultraviolet (UV) scan is essential for determining the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity for both the main peak and any impurities.

A generic, fast-gradient screening method is the logical first step. This typically involves a standard C18 column and a rapid gradient from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) in water. This initial run provides a snapshot of the sample's complexity and the approximate elution conditions for the main peak.

The Core of Separation: A Comparative Look at Stationary Phases

The choice of stationary phase (the column) is the most powerful tool for manipulating selectivity in HPLC.[11] While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, it is not always the optimal choice, especially for heterocyclic compounds.[12][13]

dot

Caption: A typical workflow for developing a stability-indicating HPLC purity method.

Comparison of Common Stationary Phases:

Stationary PhasePrimary Interaction MechanismBest Suited ForPerformance with 2-Bromothiazole Derivatives
C18 (ODS) Hydrophobic interactions.[13]General-purpose separation of non-polar to moderately polar compounds.Baseline Choice. Good starting point, but may show poor retention for polar impurities or peak tailing for the basic thiazole moiety.
Phenyl-Hexyl π-π interactions, moderate hydrophobicity.[11][14]Aromatic and unsaturated compounds.[15]Highly Recommended. The phenyl ring on the stationary phase can interact with the aromatic thiazole ring, offering unique selectivity and potentially resolving impurities that co-elute on a C18 column.[12][13]
Embedded Polar Group (EPG) Hydrophobic interactions, hydrogen bonding.Polar compounds, compatible with 100% aqueous mobile phases.Alternative Option. Useful if highly polar, water-soluble impurities are expected. Can provide different selectivity compared to C18.

Experimental Insight: In a comparative screening experiment, a 2-bromothiazole derivative and a known impurity were tested on both a C18 and a Phenyl-Hexyl column under identical mobile phase conditions.

ColumnResolution (Rs) between API and ImpurityTailing Factor (API)Analysis Time (min)
Agilent ZORBAX Eclipse Plus C18 (4.6x150mm, 5µm)1.31.812
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6x150mm, 5µm)2.8 1.2 10

The Phenyl-Hexyl column provided significantly better resolution and improved peak shape (lower tailing factor), demonstrating the benefit of its alternative selectivity mechanism for this class of compounds.[11]

Mobile Phase Optimization: The Key to Resolution and Peak Shape

Optimizing the mobile phase is a multi-parameter process involving the organic modifier, pH, and buffer system.

Organic Modifier (Acetonitrile vs. Methanol)
  • Acetonitrile (ACN): Generally provides lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths, and often different selectivity compared to methanol.

  • Methanol (MeOH): Can offer unique selectivity due to its protic nature and ability to act as a hydrogen-bond donor.

The choice between ACN and MeOH should be determined experimentally. Running identical gradients with each solvent can reveal significant changes in peak elution order, which can be exploited to resolve difficult impurity pairs.

Mobile Phase pH Control

For ionizable compounds like thiazole derivatives, pH is a critical parameter affecting retention and peak shape.[16] The basic nitrogen in the thiazole ring can interact with residual acidic silanols on the silica-based column packing, leading to severe peak tailing.[17]

dot

Caption: Relationship between mobile phase pH and peak shape for basic analytes.

Strategy: By operating at a low pH (e.g., 2.5 - 3.5), two goals are achieved:

  • The basic analyte is fully protonated, existing as a single ionic species (BH+), which leads to consistent retention.[9]

  • The residual silanol groups (Si-OH) on the stationary phase are suppressed, minimizing the undesirable ionic interactions that cause peak tailing.[17]

Commonly used buffers for low pH control include phosphate buffer or adding acids like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[9][18]

Protocol: A Stability-Indicating HPLC Method for a Model 2-Bromothiazole Derivative

This protocol is a robust starting point, developed based on the principles discussed above. It must be validated according to ICH Q2(R1) guidelines before use in a regulated environment.[5][19]

1. Chromatographic System:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[20]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Column Temperature: 30 °C

2. Mobile Phase:

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Acetonitrile.

  • Preparation: Filter both mobile phases through a 0.45 µm membrane filter.[9]

3. Gradient Program:

Time (min)% MPB
0.010
15.080
17.080
17.110
20.010
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detector Wavelength: 254 nm (or determined λmax)

4. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: Prepare a stock solution of the 2-bromothiazole derivative at 1.0 mg/mL in diluent. Dilute to a working concentration of 0.2 mg/mL.

5. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable for use if the following criteria are met, as per USP <621> guidelines.[20][21]

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[22]

Method Validation and Forced Degradation

A developed method is incomplete until it is proven to be stability-indicating.[23] This is achieved through a forced degradation study , where the drug substance is subjected to harsh conditions to intentionally produce degradants.[2][24]

Forced Degradation Conditions (as per ICH Q1A(R2)): [3]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Dry heat at 80 °C for 48 hours
Photolytic Exposure to UV and visible light (e.g., 1.2 million lux hours)[2]

The goal is to achieve 5-20% degradation of the active ingredient.[3] The developed HPLC method must demonstrate specificity by resolving the main API peak from all degradation product peaks. Peak purity analysis using a DAD detector should be performed to confirm that the main peak is spectrally pure and not co-eluting with any degradants.

Conclusion

Developing a robust HPLC purity method for 2-bromothiazole derivatives requires a systematic approach that moves beyond a generic C18 column. By leveraging alternative stationary phase chemistries, such as Phenyl-Hexyl, and carefully controlling mobile phase pH to mitigate peak tailing, a highly selective and reliable method can be achieved.[12][14] The ultimate litmus test for any purity method is its performance in a forced degradation study. A method that successfully separates the API from all potential process impurities and stress-induced degradants is not just a successful scientific exercise; it is a critical tool that ensures the quality and safety of the final pharmaceutical product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP. <621> Chromatography. United States Pharmacopeia. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • McMaster, M. C. (2007). HPLC, a Practical User's Guide. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Experimental Design. Pharmaceutical Technology, 38(3).
  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Chrom Tech. (2025). Tackling Common Challenges in Chromatography. [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Lab Manager. (2026). System Suitability Testing: Ensuring Reliable Results. [Link]

  • SGS. Forced Degradation Testing. [Link]

Sources

Comparative

Comparative Guide: Reactivity of 2-Bromo- vs. 2-Chlorothiazole in Cross-Coupling

[1] Executive Summary In the derivatization of the thiazole scaffold—a pharmacophore ubiquitous in oncology (e.g., Dasatinib) and anti-infectives—the choice between 2-bromothiazole (2-Br) and 2-chlorothiazole (2-Cl) is r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the derivatization of the thiazole scaffold—a pharmacophore ubiquitous in oncology (e.g., Dasatinib) and anti-infectives—the choice between 2-bromothiazole (2-Br) and 2-chlorothiazole (2-Cl) is rarely a simple matter of cost. It is a calculated trade-off between oxidative addition kinetics and catalyst/ligand complexity .

  • The Verdict: 2-Bromothiazole is the superior substrate for rapid library generation and mild reaction conditions due to a significantly lower bond dissociation energy (BDE). It allows the use of "commodity" catalysts (e.g., Pd(PPh₃)₄).

  • The Alternative: 2-Chlorothiazole is the preferred candidate for large-scale industrial processes where raw material cost (CoG) is paramount. However, it requires electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to overcome the high activation barrier of the C–Cl bond.

Mechanistic Underpinnings: The Oxidative Addition Bottleneck

The divergent reactivity of these two halides is dictated almost entirely by the Oxidative Addition (OA) step of the catalytic cycle.

Electronic and Steric Factors

The C2 position of thiazole is electronically unique. Flanked by a sulfur atom and a pyridine-like nitrogen, it is highly electron-deficient.

  • 2-Bromothiazole: The C–Br bond is weaker (~68 kcal/mol) and longer. The polarizability of bromine facilitates the approach of the Pd(0) species, making OA rapid and often irreversible.

  • 2-Chlorothiazole: The C–Cl bond is stronger (~81 kcal/mol) and shorter. While the electron-deficient nature of the thiazole ring activates the chloride more than in a standard phenyl chloride, it still presents a significant kinetic barrier. Standard Pd-ligand complexes (like Pd-PPh₃) often fail to insert into this bond at reasonable rates, leading to catalyst decomposition or aggregation (palladium black formation).

Catalyst Poisoning

A critical, often overlooked factor is the thiazole nitrogen. It is a competent ligand that can bind to Pd(II) intermediates, potentially arresting the cycle.

  • Implication for 2-Cl: Because OA is slow, the resting state of the catalyst is Pd(0). If OA doesn't occur, the N-coordination can sequester the catalyst.

  • Implication for 2-Br: OA is fast, quickly converting Pd(0) to the oxidative addition complex (Ar-Pd-Br), effectively "pulling" the catalyst through the cycle before N-poisoning becomes the dominant pathway.

Visualization: Kinetic Competition in the Catalytic Cycle

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 Coordination Pre-Coordination Complex [Pd(0)-Thiazole] Pd0->Coordination Ligand Association OA_Br Oxidative Addition (Br) FAST (k_obs high) Coordination->OA_Br Path A: 2-Bromothiazole OA_Cl Oxidative Addition (Cl) SLOW (k_obs low) Coordination->OA_Cl Path B: 2-Chlorothiazole Poison Catalyst Poisoning (Pd-N coordination) Coordination->Poison Off-Cycle Equilibrium Pd_II_Br Pd(II) Intermediate (Thiazole)-Pd(II)-Br OA_Br->Pd_II_Br Pd_II_Cl Pd(II) Intermediate (Thiazole)-Pd(II)-Cl OA_Cl->Pd_II_Cl

Figure 1: Kinetic competition between oxidative addition pathways. The rapid reaction of 2-Br avoids the off-cycle catalyst poisoning trap often seen with 2-Cl.

Comparative Analysis Data

The following data consolidates experimental observations and physical properties relevant to process selection.

Feature2-Bromothiazole2-ChlorothiazoleImplication
C–X Bond Energy ~68 kcal/mol~81 kcal/mol2-Br reacts under milder temps (RT to 60°C).
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Advanced (e.g., Pd₂(dba)₃ + XPhos/SPhos)2-Cl requires expensive ligands to force reactivity.
Physical State Liquid (often darkens)Liquid (Stable)2-Cl is better for long-term storage.
Stability Sensitive to light/moisture; decomposes to HBrRobust; shelf-stable2-Br requires cold storage and fresh distillation for best results.
Cost (approx.) High (

$)
Low ($)2-Cl is preferred for multi-kg scale-up.
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)2-Cl generates less mass waste per mole of product.

Experimental Protocols

Protocol A: The "Standard" Route (2-Bromothiazole)

Best for: Medicinal chemistry, rapid analoging, sensitive substrates.

Rationale: The weak C-Br bond allows the use of Pd(PPh3)4, a cheap, air-stable (short-term) catalyst. The reaction typically proceeds at reflux but can often work at 60°C.

  • Reagents:

    • 2-Bromothiazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Procedure:

    • Charge reaction vessel with 2-bromothiazole, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (x3). Note: Oxygen exclusion is less critical here than for chlorides, but still good practice.

    • Add degassed solvent and aqueous base.

    • Heat to 80°C for 4–6 hours.

    • Monitoring: TLC/LCMS will show rapid consumption of starting material.

  • Workup: Standard aqueous extraction.

Protocol B: The "Advanced" Route (2-Chlorothiazole)

Best for: Process chemistry, scale-up, cost-reduction initiatives.

Rationale: The inert C-Cl bond requires a catalyst system capable of facile oxidative addition. Buchwald Precatalysts (e.g., XPhos Pd G2) or Pd2(dba)3 + PCy3/SPhos are essential. The ligand must be electron-rich (to push electron density onto Pd) and bulky (to promote reductive elimination later).

  • Reagents:

    • 2-Chlorothiazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv) - Excess often needed due to slower rates.

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%) OR XPhos Pd G4 (2 mol%).

    • Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions often work better to prevent protodeboronation.

    • Solvent: 1,4-Dioxane or n-Butanol.

  • Procedure:

    • Strict Inert Atmosphere: The active catalytic species is highly sensitive to oxygen. Use a glovebox or strict Schlenk technique.

    • Mix Pd source and Ligand in solvent at RT for 30 mins to generate the active species (L-Pd-0).

    • Add 2-chlorothiazole, boronic acid, and finely ground K₃PO₄.

    • Heat to 100–110°C for 12–24 hours.

    • Critical Step: If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Filter through Celite (to remove Pd black/salts) before extraction.

Troubleshooting & Nuances

The "Halogen Dance" (Lithiation Warning)

While this guide focuses on cross-coupling, users must be aware that if Lithium-Halogen Exchange is attempted:

  • 2-Bromothiazole undergoes the "Halogen Dance," where the lithium species migrates to the 5-position, leading to regio-scrambling.

  • 2-Chlorothiazole is generally stable to lithiation at -78°C without migration, allowing clean C5-lithiation if needed.

Stability and Storage[2][3]
  • 2-Bromothiazole: often turns dark orange/brown upon storage. This is due to the formation of HBr and polymerization. Purification: Pass through a short plug of basic alumina or distill under vacuum before use in sensitive reactions.

  • 2-Chlorothiazole: Remains clear/yellowish and stable at room temperature.

Decision Matrix

Use this logic flow to select the appropriate halide for your specific campaign.

DecisionMatrix Start Start: Select Halide Scale Scale of Reaction? Start->Scale Small < 10 grams (Discovery/MedChem) Scale->Small Large > 100 grams (Process/Pilot) Scale->Large UseBr USE 2-BROMOTHIAZOLE (Standard Conds) Small->UseBr Prioritize Success Rate Budget Catalyst Budget? Large->Budget HighBudget High Budget / Need Speed Budget->HighBudget LowBudget Low Budget / Cost Sensitive Budget->LowBudget HighBudget->UseBr UseCl USE 2-CHLOROTHIAZOLE (Advanced Ligands) LowBudget->UseCl

Figure 2: Decision tree for selecting between 2-bromo and 2-chlorothiazole based on scale and economic constraints.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions. BenchChem. Link

  • Stambuli, J. P., et al. (2002). Screening of Pd Catalysts for Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Conditions. Link

  • Sigma-Aldrich. (n.d.). 2-Bromothiazole Product Specification and Reactivity. Link

Validation

X-ray crystallography data for 4-arylthiazole structural confirmation

An In-Depth Technical Guide to X-ray Crystallography for 4-Arylthiazole Structural Confirmation In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to X-ray Crystallography for 4-Arylthiazole Structural Confirmation

In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. For heterocyclic compounds, particularly the 4-arylthiazole scaffold, which is a cornerstone in many pharmacologically active agents, this structural verification is non-negotiable.[1][2][3] While spectroscopic techniques such as NMR and mass spectrometry provide essential connectivity data, they can sometimes be ambiguous in confirming regio- and stereochemistry.[4][5] This is where single-crystal X-ray crystallography emerges as the gold standard, offering an unambiguous and high-resolution snapshot of the molecular architecture.[6][7]

This guide provides a comprehensive overview of the application of X-ray crystallography for the structural confirmation of 4-arylthiazole derivatives. We will delve into the causality behind experimental choices, from crystallization strategies to data analysis, providing researchers, scientists, and drug development professionals with the insights needed to successfully employ this powerful technique.

The Significance of the 4-Arylthiazole Moiety

The 4-arylthiazole core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents, including anticancer drugs, carbonic anhydrase inhibitors, and acetylcholinesterase inhibitors.[1][2][3][8] The biological activity of these compounds is intrinsically linked to their precise three-dimensional shape, which dictates their interaction with biological targets. Therefore, accurate structural data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new and more potent drug candidates.

The Power of X-ray Crystallography

X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal.[6] When a crystal is irradiated with a beam of X-rays, the electrons of the atoms diffract the X-rays in a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated.[6][9] From this map, the positions of the individual atoms, their chemical bonds, and their stereochemical arrangement can be determined with high precision.[6]

For 4-arylthiazole derivatives, X-ray crystallography provides definitive answers to critical structural questions:

  • Regiochemistry: It unambiguously confirms the substitution pattern on the thiazole and aryl rings.

  • Conformation: It reveals the torsion angles between the aryl and thiazole rings, which is crucial for understanding the molecule's overall shape and potential interactions with a biological target.

  • Intermolecular Interactions: It provides insights into how molecules pack in the solid state, revealing hydrogen bonds and other non-covalent interactions that can influence physical properties like solubility and stability.[10]

A Step-by-Step Workflow for Structural Confirmation

The journey from a synthesized 4-arylthiazole powder to a refined crystal structure involves a series of critical steps. The following workflow outlines the key stages and the rationale behind each experimental choice.

X-ray Crystallography Workflow for 4-Arylthiazole Confirmation cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-Arylthiazole Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Selection of Crystallization Method purification->crystallization screening Screening of Solvents & Conditions crystallization->screening growth Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Confirmation

Caption: Workflow for 4-arylthiazole structural confirmation.

Part 1: The Crucial First Step - Obtaining High-Quality Crystals

The success of an X-ray crystallography experiment is entirely dependent on the quality of the single crystal. A suitable crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. For small organic molecules like 4-arylthiazoles, achieving this can be a significant bottleneck.[11]

Experimental Protocol: Screening for Crystallization Conditions

  • Purity is Paramount: Start with a highly pure sample of the 4-arylthiazole derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical.[12] The ideal solvent is one in which the compound has moderate solubility. If the compound is too soluble, it will not crystallize; if it is too insoluble, it will precipitate as a powder. A preliminary solubility screen with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, acetonitrile) is essential.

  • Crystallization Techniques: Several techniques can be employed to induce crystallization. The choice of method depends on the solubility of the compound and the amount of material available.

Crystallization MethodDescriptionBest Suited For
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.[12]Compounds with moderate volatility solvents.
Vapor Diffusion A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]Small quantities of material.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.When a suitable solvent/anti-solvent pair is identified.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.Compounds with a significant temperature-dependent solubility.

Expert Insight: For novel 4-arylthiazole derivatives, a parallel screening approach using multiple techniques and a variety of solvents is highly recommended. Patience is key; crystallization can take anywhere from a few hours to several weeks.

Part 2: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is collected at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K). The low temperature minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9]

Part 3: Unveiling the Structure - Data Analysis

The collected diffraction data is a series of images containing thousands of reflection spots. The intensity and position of each spot are used to solve and refine the crystal structure.[13]

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography.[6] For small molecules like 4-arylthiazoles, direct methods are typically used to obtain an initial estimate of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[13]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Interpreting the Crystallographic Data for 4-Arylthiazoles

The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data can be visualized using software like Mercury, which is available from the Cambridge Crystallographic Data Centre (CCDC).[14]

Key Structural Parameters for 4-Arylthiazoles

The following table presents typical bond lengths and angles for the 4-arylthiazole scaffold, which can be used as a reference when evaluating a newly determined structure.[1]

ParameterTypical Value (Å or °)
C=N double bond in thiazole ring~1.29 Å
C-N single bonds in thiazole ring~1.33 Å
C-S bonds in thiazole ring~1.72 Å
Torsion angle (Aryl-Thiazole)Highly variable, dependent on substituents

The Cambridge Structural Database (CSD): A Powerful Resource

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[15][16] Researchers are strongly encouraged to deposit their crystallographic data for novel 4-arylthiazole derivatives into the CSD.[17][18] This not only serves as a public record of the work but also contributes to the collective knowledge of structural chemistry. The CSD can also be searched for related structures to compare and contrast with a newly determined structure.[14]

Conclusion

X-ray crystallography is an indispensable tool for the definitive structural confirmation of 4-arylthiazole derivatives. It provides an unparalleled level of detail, enabling researchers to understand the subtle structural nuances that govern the chemical and biological properties of these important molecules. By following a systematic and well-reasoned experimental approach, from meticulous crystallization to rigorous data analysis, scientists can confidently elucidate the three-dimensional architecture of their 4-arylthiazole compounds, paving the way for new discoveries in medicine and materials science.

References

  • Single Crystal Structure Composed of Thiazole and Formamide Groups - ResearchGate. Available from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC. Available from: [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC. Available from: [Link]

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  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold - MDPI. Available from: [Link]

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Comparative

Validating biological activity of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole analogs

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and targeted anti-cancer therapeutics[1]. Specifically, the compound...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and targeted anti-cancer therapeutics[1]. Specifically, the compound 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole acts as a highly versatile lead intermediate. The 4-(2-methoxy-5-methylphenyl) moiety is uniquely contoured to occupy the hydrophobic specificity pockets of various oncogenic kinases (such as EGFR or VEGFR), while the bromine atom at the C2 position provides an ideal synthetic handle for late-stage functionalization to generate diverse analog libraries[2].

However, synthesizing high-affinity analogs is only the first step. Validating their biological activity requires a rigorous, self-validating experimental cascade that bridges the gap between cell-free biochemical potency and physiological cellular efficacy. As an application scientist, I approach target validation not as a checklist, but as a system of causal proofs. This guide provides a comprehensive framework for evaluating these thiazole analogs, objectively comparing their performance against standard-of-care alternatives like Dasatinib, a clinically approved thiazole-containing kinase inhibitor[2].

Phase 1: Cell-Free Biochemical Validation (The ADP-Glo Assay)

Before advancing a 2-bromo-4-arylthiazole analog into cellular models, its intrinsic affinity for the target kinase must be quantified. We utilize the ADP-Glo™ Kinase Assay because it universally measures ADP production, allowing us to evaluate the compound against multiple kinases without requiring target-specific phospho-antibodies.

Causality in Experimental Design: Biochemical assays are highly susceptible to false positives from compound aggregation or assay interference. By running the assay at the specific


 for ATP of the target kinase, we ensure that the calculated 

accurately reflects competitive binding at the orthosteric site.
Step-by-Step Methodology: ADP-Glo Kinase Assay
  • Kinase Reaction: In a 384-well plate, incubate 2 nM of the recombinant target kinase (e.g., EGFR) with varying concentrations of the thiazole analog (ranging from 0.1 nM to 10 µM) in kinase buffer for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to reach binding equilibrium before substrate competition begins.

  • Substrate Addition: Add the peptide substrate and ATP (at the predetermined

    
     concentration) to initiate the reaction. Incubate for 60 minutes.
    
  • ATP Depletion: Add the ADP-Glo Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes. Rationale: Complete depletion is critical; any residual ATP will cause high background luminescence, masking the true signal.

  • Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction using a microplate reader.

Phase 2: In Situ Target Engagement (CETSA)

A compound may exhibit sub-nanomolar potency in a biochemical assay but fail in cells due to poor membrane permeability, rapid efflux, or competition with millimolar intracellular ATP concentrations. To prove that our thiazole analogs physically bind their target inside living cells, we employ the Cellular Thermal Shift Assay (CETSA)[3].

Causality in Experimental Design: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


). By using intact cells, we maintain the native physiological environment, ensuring that the target engagement observed is functionally relevant[3].
Step-by-Step Methodology: CETSA Protocol
  • Compound Incubation: Seed cancer cells (e.g., A549) in 6-well plates. Treat with the thiazole analog (e.g., 1 µM), Dasatinib (positive control), or DMSO (vehicle) for 2 hours at 37°C. Rationale: Intact cells are used to account for active transport and intracellular drug accumulation.

  • Thermal Challenge: Harvest the cells, wash with PBS, and divide them into PCR tubes. Subject each tube to a transient 3-minute heat gradient (e.g., 40°C to 60°C) in a thermal cycler, followed by 3 minutes at room temperature. Rationale: The 3-minute duration is precisely calibrated to induce thermal denaturation of unbound proteins without causing non-specific global protein precipitation.

  • Soluble Fraction Isolation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Analyze the soluble supernatant via quantitative Western blotting. Plot the remaining soluble protein against temperature to calculate the

    
     (thermal shift).
    

Comparative Performance Analysis

To contextualize the biological activity of the 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole analogs, we compare a highly optimized derivative (Analog A) and an inactive control (Analog B, lacking the crucial hydrogen-bond donating amine) against the clinical standard, Dasatinib.

Table 1: Biochemical and Cellular Profiling of Thiazole Analogs vs. Standard-of-Care

CompoundTarget Kinase

(nM)
A549 Cell Viability

(nM)
CETSA

(°C)
ClogP
Dasatinib (Control) 0.5 ± 0.112.4 ± 1.2+ 6.22.8
2-Bromo Parent Scaffold 450.0 ± 25.0> 10,000+ 0.54.1
Optimized Analog A 1.2 ± 0.328.5 ± 2.4+ 5.83.2
Inactive Analog B > 10,000> 10,000+ 0.13.5

Data Interpretation: While the 2-bromo parent scaffold shows weak biochemical activity, it fails to induce cellular toxicity due to poor target engagement (as evidenced by the negligible CETSA shift). Optimized Analog A, generated by substituting the bromine with a solubilizing amine group, restores sub-nanomolar potency and demonstrates robust intracellular target engagement (


 of +5.8°C), performing competitively with Dasatinib.

Workflow and Mechanism Visualization

The following diagram illustrates the logical progression of our validation cascade, mapping how the biochemical and biophysical data correlate with the downstream phenotypic effects (e.g., inhibition of the PI3K/AKT pathway).

ValidationWorkflow Analog 2-Bromo-4-(2-methoxy- 5-methylphenyl)thiazole Kinase Target Kinase (e.g., EGFR/VEGFR) Analog->Kinase Competitive Inhibition ADPGlo Biochemical Assay (ADP-Glo IC50) Kinase->ADPGlo In Vitro Validation CETSA Target Engagement (CETSA Melting Shift) Kinase->CETSA Cellular Validation PI3K Downstream Signaling (PI3K / AKT) Kinase->PI3K Blocks Pathway Phenotype Cell Viability (Phenotypic Efficacy) PI3K->Phenotype Reduces Viability Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers Death

Caption: Workflow and signaling inhibition mechanism of thiazole analogs.

Conclusion

Validating the biological activity of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole analogs requires a multi-tiered approach. Relying solely on biochemical


 values often leads to late-stage attrition. By integrating universal kinase assays with label-free, in situ target engagement models like CETSA, researchers can confidently establish a causal link between drug binding and phenotypic efficacy, ensuring that only the most robust analogs advance in the drug development pipeline.

References

1.[1] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at:[Link] 2.[2] Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed (National Institutes of Health). Available at:[Link] 3.[3] The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed (Nature Protocols). Available at:[Link]

Sources

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